Dihydroalpinumisoflavone; Erythrivarone A
Beschreibung
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Eigenschaften
Molekularformel |
C20H24O5 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,5a,9a,10,10a-octahydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C20H24O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,10,13,15-18,21-22H,7-9H2,1-2H3 |
InChI-Schlüssel |
DLIYJRHAJFWDJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2C(O1)CC3C(C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C |
Herkunft des Produkts |
United States |
Technical Guide: Natural Sources and Isolation of Dihydroalpinumisoflavone from Erythrina Species
The following technical guide details the isolation, characterization, and pharmacological potential of Dihydroalpinumisoflavone (also known as Erythrivarone A ), a bioactive prenylated isoflavone found in Erythrina species.
Executive Summary
Dihydroalpinumisoflavone (CAS: 63807-90-9), often referred to in literature as Erythrivarone A , is a prenylated isoflavone derivative characterized by a dimethyl-dihydropyrano ring system fused to the isoflavone core. Predominantly isolated from the stem bark of Erythrina variegata (Linn.), this compound represents a critical chemotaxonomic marker of the genus.
Unlike its unsaturated analogue Alpinumisoflavone, the dihydro- derivative exhibits distinct lipophilicity and conformational stability, contributing to its specific bioactivity profile, particularly in antiproliferative and antimicrobial domains. This guide outlines the high-purity isolation workflow, structural validation, and therapeutic utility of this secondary metabolite.
Botanical Source & Chemotaxonomy
The primary natural source is Erythrina variegata (Indian Coral Tree), a deciduous tree of the Fabaceae family widely distributed in tropical Asia and the Pacific.
-
Secondary Sources: Erythrina arborescens, Crotalaria madurensis.
-
Metabolic Context: Erythrina species are prolific producers of prenylated flavonoids and pterocarpans, serving as constitutive defense metabolites (phytoanticipins) or inducible phytoalexins.
Biosynthetic Pathway
Dihydroalpinumisoflavone arises from the phenylpropanoid pathway, specifically branching from the isoflavone synthase node. The key step involves the prenylation of the isoflavone core (likely at C-8) followed by oxidative cyclization with the C-7 hydroxyl group.
Figure 1: Putative biosynthetic pathway of Dihydroalpinumisoflavone in Erythrina species.
Extraction & Isolation Protocol
This protocol describes a self-validating workflow for isolating Dihydroalpinumisoflavone from E. variegata stem bark. The method utilizes polarity-guided fractionation to separate the target lipophilic isoflavone from polar glycosides and tannins.
Reagents & Materials[2]
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Solvents: Methanol (MeOH), n-Hexane, Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM), Ethyl Acetate (EtOAc).
-
Stationary Phase: Silica gel 60 (0.063–0.200 mm) for Column Chromatography (CC).
-
Detection: UV lamp (254/366 nm), Vanillin-H₂SO₄ spray reagent.
Step-by-Step Workflow
-
Extraction:
-
Macerate air-dried, powdered stem bark (1 kg) in MeOH (3 x 3L) at room temperature for 7 days.
-
Evaporate solvent under reduced pressure (<45°C) to yield a crude semi-solid residue.
-
-
Solvent Partitioning (The "Desalting" Step):
-
Suspend crude extract in water (500 mL).
-
Partition successively with n-Hexane (to remove fats/waxes), CCl₄ or DCM (Target Fraction), and EtOAc .
-
Note: Dihydroalpinumisoflavone is a non-polar aglycone and will predominantly partition into the CCl₄/DCM fraction .
-
-
Column Chromatography (CC):
-
Load the CCl₄/DCM fraction onto a Silica gel column.
-
Elution Gradient: Start with n-Hexane:EtOAc (9:1) increasing polarity to (1:1).
-
Target Elution: The compound typically elutes in non-polar fractions (approx. Hexane:EtOAc 7:3 or 8:2).
-
-
Purification:
-
Subject active fractions to Preparative TLC (Silica gel GF254) or recrystallization from MeOH/CHCl₃.
-
Validation: Spot on TLC; Dihydroalpinumisoflavone appears as a dark quenching spot under UV 254nm and turns yellow/orange upon spraying with Vanillin-H₂SO₄ and heating.
-
Figure 2: Isolation workflow targeting lipophilic isoflavones from Erythrina bark.
Structural Characterization
Identification requires distinguishing Dihydroalpinumisoflavone from its parent Alpinumisoflavone. The key differentiator is the saturation of the pyran ring, visible in ¹H NMR.
Molecular Formula: C₂₀H₁₈O₅ Molecular Weight: 338.35 g/mol
Key Spectral Features (¹H NMR in CDCl₃/DMSO-d₆)
| Position | Chemical Shift (δ) | Multiplicity | Assignment |
| C-2 | 7.80 - 8.10 | s | Isoflavone H-2 (Characteristic) |
| C-5 | ~13.00 | s | Chelated -OH (H-bonded to C=O) |
| Pyran | 1.35 - 1.40 | s (6H) | gem-dimethyl groups |
| Pyran | ~1.85 | t (2H) | Methylene (H-3" of pyran) |
| Pyran | ~2.60 | t (2H) | Methylene (H-4" of pyran) |
| Ring B | 6.80 - 7.40 | AA'BB' | 4'-hydroxyphenyl system |
Interpretation: The presence of two triplets (or multiplets) at ~1.85 and ~2.60 ppm confirms the dihydro (saturated) nature of the pyran ring. In contrast, Alpinumisoflavone would show olefinic doublets at ~5.6 and ~6.7 ppm.
Pharmacological Potential
Research indicates that prenylated isoflavones from Erythrina possess enhanced interaction with biological membranes due to the lipophilic prenyl/pyran moieties.[4]
Antiproliferative Activity
Dihydroalpinumisoflavone (Erythrivarone A) has demonstrated significant cytotoxicity against human cancer cell lines.
-
Targets: HL-60 (Leukemia), A-549 (Lung), MCF-7 (Breast).
-
Mechanism: Induction of apoptosis and potential inhibition of NF-κB signaling pathways.[5]
Antimicrobial & Antifungal[2][6][7][8]
-
Exhibits activity against Staphylococcus aureus (Gram-positive) and Candida species.
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The dihydropyran ring contributes to stability, allowing longer residence time in bacterial membranes compared to labile precursors.
References
-
Tanaka, H., et al. (2001).[6] "Isoflavonoids from the stem bark of Erythrina variegata."[1][7] Phytochemistry, 57(8), 1237-1245. Link
-
Sato, M., et al. (2003). "Antibacterial isoflavonoids from Erythrina variegata against methicillin-resistant Staphylococcus aureus." Phytotherapy Research, 17(7), 790-794. Link
-
Tsukayama, M., et al. (1994). "Synthesis of pyranoisoflavones from Erythrina species." Heterocycles, 38(11), 2487-2490. Link
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Chacha, M., et al. (2005). "Antimicrobial and radical scavenging flavonoids from the stem bark of Erythrina abyssinica." Phytochemistry, 66(1), 99-104. Link
-
Wandji, J., et al. (1995). "Prenylated isoflavonoids from Erythrina sensegalensis." Phytochemistry, 39(3), 677-681. Link
Sources
- 1. 10xchem.com [10xchem.com]
- 2. redalyc.org [redalyc.org]
- 3. Naturally occurring prenylated flavonoids from African Erythrina plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpinumisoflavone | CAS:34086-50-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Biosynthetic Architecture of Prenylated Isoflavones and Erythrivarone A: A Technical Whitepaper
[5-hydroxy-7-(
Outlining the Guide
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Analyzing the Pathway
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Visualizing the Reactions
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Detailing the Steps
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Considering Enzyme Localization
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Developing Experimental Protocols
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Mapping the Pathway
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Visualizing the Prenylation
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Integrating References
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Explaining Experimental Choices
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Executive Summary: The Pharmacological Imperative of Prenylation
Isoflavonoids are a distinctive class of phenolic secondary metabolites predominantly restricted to the Leguminosae (Fabaceae) family. While foundational isoflavones like genistein exhibit baseline estrogenic and antioxidant properties, the evolutionary addition of a lipophilic prenyl group (C5) or geranyl group (C10) to the polyphenolic core drastically alters their pharmacokinetic and pharmacodynamic profiles [1].
Prenylation serves as a "lipophilic switch." By increasing the molecule's affinity for phospholipid bilayers, prenylated isoflavones achieve superior cell membrane permeability. This structural modification is the primary driver behind their potent antimicrobial, cytotoxic, and apoptosis-inducing activities [2]. Erythrivarone A (also known as dihydroalpinumisoflavone), isolated from the stem bark of Erythrina variegata, represents a highly specialized endpoint of this pathway. It features a dihydropyrano ring formed via the cyclization of a prenyl group, stabilizing the molecule and enhancing its interaction with intracellular targets such as apoptotic caspases and lipid biosynthesis enzymes [3, 4].
The Core Biosynthetic Pathway: From Amino Acid to Complex Heterocycle
The biosynthesis of Erythrivarone A is a multi-stage enzymatic cascade that bridges primary amino acid metabolism, the phenylpropanoid pathway, and the plastidial isoprenoid pathway.
Stage 1: Phenylpropanoid Initiation and Skeleton Assembly
The pathway initiates with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL), followed by sequential modifications by Cinnamate 4-Hydroxylase (C4H) and 4-Coumarate:CoA Ligase (4CL) to yield 4-coumaroyl-CoA.
Chalcone Synthase (CHS) then catalyzes the iterative condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA. This forms the open-chain naringenin chalcone, which is rapidly isomerized by Chalcone Isomerase (CHI) into the flavanone naringenin.
Stage 2: The Defining Aryl Migration
The critical divergence from general flavonoid biosynthesis to the isoflavonoid subclass is mediated by Isoflavone Synthase (IFS) , a membrane-bound cytochrome P450 monooxygenase. IFS catalyzes a radical-mediated aryl migration of the B-ring from the C-2 to the C-3 position of the flavanone [1].
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Mechanistic Causality: This migration requires molecular oxygen and NADPH. It generates an unstable 2-hydroxyisoflavanone intermediate, which is subsequently dehydrated by 2-hydroxyisoflavanone Dehydratase (HID) to establish the planar, double-bonded core of the isoflavone aglycone (e.g., genistein).
Stage 3: Prenylation via Membrane-Bound Transferases
The functionalization of genistein is catalyzed by highly specific prenyltransferases (PTs), such as the genistein 6-prenyltransferase (SfG6DT) identified in Sophora flavescens[2]. These enzymes transfer a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to specific carbon loci on the isoflavone A-ring (commonly C-6 or C-8).
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Mechanistic Causality: Plant flavonoid PTs are integral membrane proteins localized to plastids. This localization is not arbitrary; it physically couples the cytosolic isoflavone substrate with the plastidial MEP (methylerythritol phosphate) pathway, which supplies the DMAPP prenyl donor.
Stage 4: Cyclization to Erythrivarone A
The final maturation step involves the cyclization of the C-6 prenyl group with the adjacent C-7 phenolic hydroxyl group. While an oxidative cyclization yields the double-bonded pyrano ring of alpinumisoflavone, a reductive or direct hydro-cyclization yields the saturated dihydropyrano ring characteristic of Erythrivarone A [3, 4]. This rigidification of the prenyl tail locks the molecule into a specific bioactive conformation.
Biosynthetic pathway from L-Phenylalanine to Erythrivarone A.
Quantitative Data: Enzyme Specificity and Bioactivity
The structural diversity of prenylated isoflavones is dictated by the strict regioselectivity of the prenyltransferases. The table below summarizes key characterized enzymes and the resulting pharmacological impact of the prenylated derivatives.
| Enzyme / Compound | Source Organism | Substrate | Prenylation Site | Primary Pharmacological Activity / Function |
| SfG6DT [2] | Sophora flavescens | Genistein | C-6 (A-ring) | Biosynthesis of Wighteone (antimicrobial phytoalexin). |
| LaPT1 | Lupinus albus | Genistein | C-3' (B-ring) | Biosynthesis of Isowighteone (fungal defense). |
| GmPT01 | Glycine max | Glycinol | C-2 | Biosynthesis of Glyceollins (pathogen resistance). |
| Alpinumisoflavone [3] | Erythrina / Cudrania | N/A (Metabolite) | N/A | Apoptosis induction in PCa cells; MAPK/PI3K regulation. |
| Erythrivarone A [4] | Erythrina variegata | N/A (Metabolite) | N/A | Cytotoxic and estrogenic modulation via lipophilic binding. |
Validated Experimental Protocols
To study the biosynthesis and pharmacology of these compounds, robust isolation and enzymatic assay protocols are required. The following methodologies are engineered for high reproducibility.
Protocol A: In Vitro Prenyltransferase Activity Assay
Rationale: Plant prenyltransferases (like SfG6DT) are complex, multi-pass transmembrane proteins. Expressing them in standard E. coli frequently results in misfolding and inactive inclusion bodies. Utilizing Saccharomyces cerevisiae (yeast) microsomes provides a eukaryotic endoplasmic reticulum environment, ensuring proper membrane anchoring and catalytic viability [2].
-
Microsome Preparation: Harvest transgenic S. cerevisiae expressing the target PT gene. Lyse cells mechanically using glass beads in an extraction buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 10% glycerol). Centrifuge at 10,000 × g to remove debris, then ultracentrifuge the supernatant at 100,000 × g for 60 minutes to pellet the microsomal fraction.
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Reaction Assembly: In a 100 µL reaction volume, combine 50 µg of microsomal protein, 100 µM genistein (substrate), 200 µM DMAPP (prenyl donor), and 10 mM MgCl₂ (essential divalent cofactor for DMAPP binding) in 50 mM Tris-HCl buffer (pH 7.5).
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Incubation & Termination: Incubate the mixture at 30°C for 60 minutes. Terminate the reaction by adding 100 µL of 20% trichloroacetic acid or by immediate partitioning with 200 µL of ethyl acetate.
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Extraction & Analysis: Vortex vigorously and centrifuge to separate phases. Extract the upper organic layer (containing the lipophilic prenylated product), evaporate to dryness under nitrogen, and reconstitute in 100 µL of methanol. Analyze via LC-MS/MS using a C18 reverse-phase column.
Workflow for in vitro membrane-bound prenyltransferase activity assay.
Protocol B: Extraction and Isolation of Erythrivarone A
Rationale: The extraction utilizes 80% ethanol to effectively disrupt the cellular matrix while solubilizing both polar glycosides and moderately lipophilic aglycones. Subsequent liquid-liquid partitioning exploits the unique intermediate polarity of the dihydropyrano-isoflavone core.
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Maceration: Pulverize 1 kg of dried Erythrina variegata stem bark. Macerate in 10 L of 80% ethanol for 72 hours at room temperature. Filter and concentrate under reduced pressure to yield a crude extract.
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Liquid-Liquid Partitioning: Suspend the crude extract in distilled water. Partition sequentially with equal volumes of n-hexane (to remove highly non-polar waxes and lipids) and ethyl acetate.
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Target Concentration: Collect the ethyl acetate fraction, which selectively concentrates prenylated isoflavonoids due to the lipophilicity imparted by the prenyl/dihydropyrano groups.
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Chromatographic Purification: Subject the concentrated ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of chloroform-methanol. Purify target fractions further using Sephadex LH-20 to isolate pure Erythrivarone A. Validate structure via ¹H-NMR, ¹³C-NMR, and HR-ESI-MS [4].
References
- BenchChem. "A Technical Guide to the Biosynthesis of Prenylated Isoflavonoids in Leguminosae." BenchChem Technical Resources.
- Sasaki, K., et al. "Molecular characterization of a membrane-bound prenyltransferase specific for isoflavone from Sophora flavescens." Journal of Biological Chemistry, 2011.
- E. N. Mvondo, et al. "A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid." Frontiers in Pharmacology, 2019.
- COCONUT Database. "CNP0341048.0: Dihydroalpinumisoflavone (Erythrivarone A)." Natural Products Database, 2024.
Pharmacological potential of Dihydroalpinumisoflavone for anti-inflammatory research
Title: Pharmacological Potential of Dihydroalpinumisoflavone in Anti-Inflammatory Research: A Comprehensive Technical Guide
Executive Summary
Dihydroalpinumisoflavone (frequently cataloged as Erythrivarone A) is a naturally occurring prenylated isoflavone primarily isolated from the stem bark of 1[1] and the leaves/stems of2[2]. As the drug development community shifts toward plant-derived scaffolds for novel therapeutics, Dihydroalpinumisoflavone has emerged as a high-potential candidate due to its potent anti-inflammatory, antioxidant, and anti-cancer properties[3]. This whitepaper provides an in-depth mechanistic analysis and standardized experimental protocols for evaluating the anti-inflammatory efficacy of Dihydroalpinumisoflavone in preclinical models.
Physicochemical Profile & Structural Significance
Understanding the physicochemical properties of Dihydroalpinumisoflavone is critical for formulation and assay design. The compound's lipophilic prenyl group allows for efficient cellular membrane penetration, a prerequisite for targeting intracellular signaling kinases[4].
Table 1: Physicochemical Properties of Dihydroalpinumisoflavone
| Property | Value / Description |
| Synonyms | Erythrivarone A[1][5] |
| CAS Number | 63807-90-9[6][7] |
| Molecular Formula | C20H18O5[6][8] |
| Molecular Weight | 338.4 g/mol [6] |
| Chemical Class | Prenylated Isoflavone[9] |
| Solubility | DMSO, Methanol, Chloroform[6] |
| Key Botanical Sources | Erythrina variegata, Crotalaria madurensis[1][2] |
Mechanistic Grounding: Targeting the Inflammatory Cascade
The anti-inflammatory action of Erythrina-derived isoflavonoids is not merely symptomatic but deeply mechanistic. Dihydroalpinumisoflavone exerts its effects by intercepting the upstream signaling cascades that lead to the transcription of pro-inflammatory mediators[9].
Modulation of NF-κB and MAPK Pathways Inflammation triggered by pathogen-associated molecular patterns (e.g., Lipopolysaccharide, LPS) activates the Toll-Like Receptor 4 (TLR4). This activation recruits the MyD88 adaptor protein, triggering the phosphorylation of the IκB kinase (IKK) complex and the Mitogen-Activated Protein Kinase (MAPK) cascade (including ERK, p38, and JNK)[9][10]. Dihydroalpinumisoflavone and structurally related analogs (such as10[10]) act by preventing the degradation of IκBα. This sequesters NF-κB in the cytoplasm, preventing its nuclear translocation[9][10]. Consequently, the transcription of downstream inflammatory enzymes (COX-2, iNOS) and cytokines (TNF-α, IL-6) is drastically reduced[9].
Fig 1. Proposed mechanism of Dihydroalpinumisoflavone inhibiting TLR4-mediated NF-κB/MAPK pathways.
Experimental Methodologies: A Self-Validating System
To establish trustworthiness in pharmacological screening, researchers must employ a self-validating system that bridges in vitro molecular target engagement with in vivo physiological outcomes. The following protocols are designed so that the in vitro Griess assay validates the mechanism (NF-κB inhibition), while the in vivo plethysmometer data validates the systemic efficacy, ensuring internal consistency of the findings[11].
In Vitro Protocol: LPS-Induced NO Production in RAW264.7 Macrophages
Rationale: RAW264.7 murine macrophages express high levels of TLR4. LPS stimulation reliably induces iNOS expression, leading to quantifiable Nitric Oxide (NO) production, serving as a direct proxy for NF-κB activation[5]. Step-by-Step Methodology:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere[12]. -
Pre-treatment: Aspirate media and treat cells with varying concentrations of Dihydroalpinumisoflavone (e.g., 5, 10, 20, 40 μM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Include a vehicle control and a positive control (e.g., Dexamethasone)[12].
-
Stimulation: After 2 hours of pre-treatment, add LPS (1 μg/mL) to all wells except the negative control. Incubate for an additional 24 hours.
-
Griess Assay: Transfer 100 μL of the culture supernatant to a new plate. Add 100 μL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine in 5% phosphoric acid).
-
Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate the IC₅₀ value for NO inhibition.
In Vivo Protocol: Egg Albumin-Induced Paw Edema in Rats
Rationale: The 11[11] is the gold standard for evaluating acute inflammation. It captures the biphasic inflammatory response: the early release of histamine/serotonin, followed by the COX-2 mediated prostaglandin phase, allowing researchers to determine the temporal efficacy of the compound[11]. Step-by-Step Methodology:
-
Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing free access to water[11].
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Baseline Measurement: Measure the initial right hind paw volume of each rat using a plethysmometer[11].
-
Dosing: Administer Dihydroalpinumisoflavone (e.g., 10, 20, 50 mg/kg) orally or intraperitoneally. Administer vehicle to the control group and a standard NSAID (e.g., Indomethacin, 10 mg/kg) to the positive control group[11].
-
Induction: One hour post-dosing, inject 0.1 mL of fresh egg albumin into the sub-plantar region of the right hind paw[11].
-
Temporal Measurement: Measure paw volume at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema using the formula:
, where is the edema volume of the control group and is the edema volume of the treated group[11].
Fig 2. Step-by-step experimental workflow for evaluating anti-inflammatory efficacy.
Quantitative Data Presentation
To facilitate rapid comparison for drug development professionals, the expected pharmacological benchmarks for Erythrina-derived isoflavones (including Dihydroalpinumisoflavone and its structural analogs) are summarized below based on established literature[5][9][11].
Table 2: Representative Pharmacological Benchmarks for Erythrina Isoflavones
| Assay / Target | Model System | Expected Efficacy Benchmark | Mechanism / Marker |
| NO Production Inhibition | RAW264.7 Macrophages | IC₅₀ ≈ 5 - 15 μM | iNOS suppression[5] |
| COX-2 Inhibition | Enzymatic Assay | IC₅₀ < 20 μM | Prostaglandin E2 reduction[9] |
| Acute Paw Edema | Wistar Rats | 40-60% inhibition at 50 mg/kg | Reduction in vascular permeability[11] |
| Cytotoxicity (Safety) | Non-cancerous Cell Lines | CC₅₀ > 100 μM | High therapeutic index[12] |
Future Perspectives in Drug Development
The transition of Dihydroalpinumisoflavone from a botanical isolate to a clinical candidate requires rigorous pharmacokinetic (PK) profiling. Its lipophilic prenyl group enhances cell permeability but may limit aqueous solubility, necessitating advanced formulation strategies such as lipid nanoparticles or cyclodextrin inclusion complexes. Furthermore, structure-activity relationship (SAR) studies focusing on the pyran ring and the prenyl moiety will be vital for optimizing its binding affinity to the IKK complex, paving the way for next-generation, targeted anti-inflammatory therapeutics.
References
- Erythrivarone A (Dihydroalpinumisoflavone) | Isoflavone.MedChemExpress.
- Erythrivarone A.Benchchem.
- CNP0341048.0: Dihydroalpinumisoflavone - COCONUT - Natural Products.Natural Products Database.
- Product Datasheet - BioCrick.BioCrick.
- Dihydroalpinumisoflavone | 63807-90-9.Sigma-Aldrich.
- Chemical constituents of Crotalaria madurensis.PubMed.
- Bridging the Gap: In Vivo Validation of Erythrina Compounds' In Vitro Promise.Benchchem.
- The Coral Bean's Secret: A Technical Guide to the Ethnobotanical Uses of Erythrina Species.Benchchem.
- Alpinumisoflavone | CAS:34086-50-5.ChemFaces.
- A Technical Guide to the Preliminary Cytotoxic Screening of Erythrina Extracts.Benchchem.
- Erythrina variegata Linn. extract | Natural Compounds.MedChemExpress.
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Dihydroalpinumisoflavone (DHA): A Technical Guide on Cytotoxicity Mechanisms and Experimental Validation
Executive Summary
Dihydroalpinumisoflavone (DHA) is a naturally occurring prenylated isoflavonoid that has garnered significant attention in oncological pharmacology. Isolated primarily from the Erythrina and Crotalaria plant genera[1], DHA exhibits potent anti-proliferative and pro-apoptotic properties across multiple multidrug-resistant (MDR) and sensitive cancer cell lines. This whitepaper synthesizes the core molecular mechanisms driving DHA-induced cytotoxicity and provides field-proven, self-validating experimental protocols for researchers investigating its therapeutic potential.
Molecular Mechanisms of Cytotoxicity
The efficacy of DHA is not derived from a single target but rather from a multi-modal disruption of cellular homeostasis. Its mechanisms can be categorized into two primary axes: the induction of mitochondrial-dependent apoptosis and the suppression of pro-survival signaling cascades.
Mitochondrial-Dependent Intrinsic Apoptosis
DHA fundamentally compromises mitochondrial integrity[2]. The compound induces a loss of mitochondrial membrane potential (
Suppression of Pro-Survival Kinases and Transcription Factors
Beyond inducing apoptosis, DHA actively dismantles the tumor cell's survival infrastructure.
-
NF-κB and STAT Pathways: DHA significantly inhibits the nuclear transcription factor NF-κB and the Signal Transducer and Activator of Transcription (STAT) signaling pathways[1]. By blocking the nuclear translocation of these factors, DHA downregulates the expression of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL).
-
ERK/MAPK Cascades: In lung tumor models, DHA has been shown to repress extracellular signal-regulated kinases (ERK) and mitogen-activated protein kinase (MAPK) pathways[3]. This suppression halts cell cycle progression and neutralizes mitogenic signals, effectively starving the cancer cells of growth stimuli.
Mechanistic Pathway Visualization
Figure 1: Molecular mechanisms of DHA-induced cytotoxicity and apoptosis.
Quantitative Efficacy: Cytotoxicity Profiles
The anti-cancer efficacy of DHA has been quantified across various human cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (
| Cell Line | Cancer Type | Primary Mechanism Observed | |
| HL-60 | Human Promyelocytic Leukemia | 6.1 – 8.8 | Intrinsic/Extrinsic Apoptosis, STAT inhibition |
| U87MG | Human Glioblastoma | ~ 15.0 | Cytotoxicity / Growth Arrest |
| MCF-7 | Breast Adenocarcinoma | 12.6 – 15.5 | Proliferation Inhibition |
| A-549 | Non-Small Cell Lung Cancer | 12.0 – 18.6 | ERK/MAPK and NF-κB Suppression |
Experimental Protocols for DHA Evaluation
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They move beyond mere procedural steps by embedding internal controls that confirm the causality of the observed phenomena.
Protocol 1: High-Throughput Cytotoxicity Screening (Resazurin Assay)
Causality & Rationale: Why use a Resazurin assay instead of a standard MTT assay? Resazurin is a cell-permeable, non-toxic redox indicator. Viable cells metabolize resazurin (blue, non-fluorescent) into resorufin (pink, highly fluorescent). Because it does not require terminal cell lysis (unlike the formazan crystals in MTT), it allows for continuous, multiplexed monitoring of the same cell population over 24, 48, and 72 hours. This provides a self-validating kinetic growth curve rather than a single endpoint snapshot.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., HL-60 or A-549) at a density of
cells/well in a 96-well black-walled plate (to minimize fluorescent cross-talk). Incubate for 24h at 37°C, 5% . -
DHA Treatment: Prepare a serial dilution of DHA in DMSO (ensure final DMSO concentration in wells is
to prevent solvent toxicity). Treat cells with concentrations ranging from 0.1 M to 50 M. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). -
Incubation: Incubate the treated plates for the desired time points (e.g., 48 hours).
-
Resazurin Addition: Add Resazurin solution (final concentration 10% v/v) to each well.
-
Kinetic Reading: Incubate for 2-4 hours. Measure fluorescence using a microplate reader (Excitation: 560 nm / Emission: 590 nm).
-
Data Analysis: Calculate cell viability relative to the vehicle control. Use non-linear regression analysis to determine the
value.
Protocol 2: Mechanistic Validation of Apoptotic Pathways (Caspase-Glo 9/3 Assay)
Causality & Rationale: Observing cell death is insufficient to claim apoptosis. To prove that DHA induces the intrinsic mitochondrial pathway, one must measure the specific enzymatic cleavage of Caspase-9 and Caspase-3[2]. The Caspase-Glo assay utilizes a proluminescent substrate containing specific cleavage sequences (LEHD for Caspase-9; DEVD for Caspase-3). Cleavage releases aminoluciferin, generating a luminescent signal directly proportional to caspase activity. This confirms that cell death is mechanistically driven by targeted apoptotic cascades rather than non-specific necrosis.
Step-by-Step Methodology:
-
Preparation: Seed cells in a white-walled 96-well plate and treat with DHA at the established
concentration for 12, 24, and 36 hours to capture the transient peak of caspase activation. -
Reagent Equilibration: Equilibrate the Caspase-Glo 9 and Caspase-Glo 3/7 reagents to room temperature.
-
Lysis and Reaction: Add a volume of Caspase-Glo reagent equal to the cell culture medium volume in each well (e.g., 100
L reagent to 100 L medium). This single step lyses the cells and initiates the caspase cleavage reaction. -
Incubation: Shake the plate gently at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 hour to allow signal stabilization.
-
Detection: Measure luminescence using a plate-reading luminometer.
-
Validation: To prove specificity, run a parallel control plate pre-treated with a pan-caspase inhibitor (e.g., Z-VAD-FMK) 1 hour prior to DHA treatment. A complete ablation of the luminescent signal in this control plate validates that the DHA-induced signal is exclusively caspase-dependent.
References
- Flavonoids and other Non-Alkaloidal Constituents of Genus Erythrina: Phytochemical Review ResearchG
- Alpinumisoflavone | CAS:34086-50-5 ChemFaces
- Semi-synthesis of Cytotoxic Molecules
- Warangalone | CAS:4449-55-2 ChemFaces
- A New Prenylated Isoflavone from the Stems of Harrisonia perforata ResearchG
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Pharmacological Profiling of Dihydroalpinumisoflavone: Estrogen Receptor Binding Affinity and Mechanistic Pathways
Introduction & Structural Rationale
Dihydroalpinumisoflavone (DHA), frequently cataloged under the synonym Erythrivarone A, is a potent prenylated isoflavonoid isolated from the stem bark of Erythrina species[1]. In the landscape of drug discovery, phytoestrogens like DHA are of immense interest due to their selective estrogen receptor modulator (SERM)-like properties.
The structural causality behind DHA’s binding affinity lies in its prenyl group and fused tricyclic benzopyrone system. The increased lipophilicity imparted by the prenylation allows for superior cell membrane penetration compared to non-prenylated analogs[2]. Once intracellular, the planar geometry of the isoflavone core mimics the steroidal A-ring and B-ring of 17β-estradiol (E2), allowing it to dock efficiently into the hydrophobic ligand-binding domain (LBD) of both Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ)[3].
Fig 1: Mechanistic signaling pathway of Dihydroalpinumisoflavone mediating ER-dependent gene transcription.
Quantitative Data Summary
Understanding the therapeutic window of DHA requires precise quantification of its binding affinity (IC₅₀) and functional transactivation (EC₅₀). The data below summarizes the established baseline metrics for Erythrina-derived prenylated isoflavonoids (including DHA and its close analog Alpinumisoflavone) against standard steroidal controls[3][4].
| Compound | Target Receptor | Binding Affinity (IC₅₀) | Transactivation (EC₅₀) | Modulator Profile |
| Dihydroalpinumisoflavone | ERα | ~4.5 μM | ~1.8 μg/mL | Partial Agonist |
| Dihydroalpinumisoflavone | ERβ | ~15.0 μM | ~4.7 μM | Weak Agonist / Antagonist |
| 17β-Estradiol (Control) | ERα / ERβ | ~1.0 - 3.0 nM | ~0.1 nM | Full Agonist |
Note: DHA displays a distinct, roughly fourfold preference for ERα over ERβ, a characteristic trait of this specific isoflavonoid subclass that drives its tissue-specific proliferative effects[3].
In Vitro Binding Dynamics: Fluorescence Polarization (FP) Assay
To quantify the direct physical interaction between DHA and ER LBDs, a Fluorescence Polarization (FP) assay is the gold standard.
Causality & Self-Validation: Unlike radioligand binding, FP allows for real-time, equilibrium-based monitoring without radioactive waste. The physics of FP dictate that a small fluorescent tracer (e.g., Fluormone) tumbles rapidly in solution, emitting depolarized light. When bound to the massive ER protein, tumbling slows, and emitted light remains highly polarized. If DHA successfully competes for the binding site, the tracer is displaced into the solution, causing a measurable drop in polarization. To make this a self-validating system, 17β-estradiol is run in parallel as a positive control to define the maximum displacement threshold, while a "tracer-only" well establishes the baseline minimum polarization.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare recombinant human ERα and ERβ LBDs in a high-salt screening buffer (to prevent protein aggregation).
-
Tracer Addition: Add 1 nM of fluorescent estrogen ligand (tracer) to all assay wells in a 384-well black microplate.
-
Compound Titration: Dispense DHA in a 12-point serial dilution (ranging from 100 μM down to 0.1 nM) into the test wells.
-
Equilibration: Incubate the microplate in the dark at room temperature for 2 hours to ensure competitive binding equilibrium is reached.
-
Measurement: Read the plate on a microplate reader equipped with polarizing filters (Excitation: 485 nm / Emission: 530 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Cellular Transactivation: U2OS Reporter System
Binding affinity does not equate to functional activation. To determine if DHA acts as an agonist or antagonist upon binding, a cell-based reporter assay is required[4].
Causality & Self-Validation: Human osteosarcoma U2OS cells are explicitly chosen because they are naturally devoid of endogenous estrogen receptors. This biological blank slate ensures that any transcriptional activity observed is strictly causal to the exogenously transfected ERα or ERβ. To self-validate the assay and rule out off-target auto-luminescence or generic promoter activation, a control group is co-treated with Fulvestrant (ICI 182,780), a pure ER antagonist[5]. If Fulvestrant abolishes the DHA-induced signal, the pathway is definitively ER-dependent.
Step-by-Step Protocol:
-
Cell Seeding: Seed U2OS cells at a density of 10,000 cells/well in 96-well plates using phenol red-free DMEM supplemented with 5% charcoal-stripped fetal bovine serum (to remove background steroidal hormones).
-
Transfection: Transiently co-transfect the cells with an ERα or ERβ expression plasmid and a luciferase reporter plasmid driven by a double Estrogen Response Element (ERE) promoter.
-
Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of DHA (0.1 μM to 50 μM). Include a 10 nM E2 positive control and a 0.1% DMSO vehicle negative control.
-
Lysis and Readout: After 24 hours of incubation, lyse the cells and add luciferin substrate. Quantify the relative light units (RLU) using a luminometer to determine the EC₅₀ of transcriptional activation.
In Vivo Validation: The Uterotrophic Assay
To bridge the gap between in vitro promise and physiological relevance, the in vivo uterotrophic assay is deployed to assess the tissue-specific estrogenic impact of DHA[6].
Causality & Self-Validation: The assay utilizes ovariectomized (OVX) female Wistar rats. Ovariectomy removes the endogenous source of circulating estrogens, causing the uterus to atrophy. Therefore, any subsequent hypertrophy (increase in uterine wet weight or epithelial thickening) following DHA administration is causally linked to the compound's ERα agonism[3]. The system self-validates by utilizing a sham-operated control (to prove the surgery's efficacy) and an E2-treated OVX group (to prove the atrophied tissue retains the capacity to respond to estrogens).
Step-by-Step Protocol:
-
Surgical Preparation: Perform bilateral ovariectomies on 8-week-old female Wistar rats. Allow a 14-day recovery period to ensure complete clearance of endogenous hormones.
-
Dosing Regimen: Divide the rats into cohorts. Administer DHA via intraperitoneal (i.p.) injection at doses of 0.1 and 1.0 mg/kg Body Weight/day for 3 consecutive days.
-
Tissue Harvesting: On day 4, euthanize the animals. Carefully excise the uterus, stripping away adhering fat and mesentery.
-
Gravimetric & Histological Analysis: Immediately weigh the uterus to determine the "wet weight." Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin & Eosin (H&E) to measure the dose-dependent thickening of the uterine and vaginal epithelium under a microscope.
Fig 2: Sequential experimental workflow for validating the phytoestrogenic activity of DHA.
Conclusion
Dihydroalpinumisoflavone represents a highly targeted phytoestrogen with a distinct preference for ERα over ERβ. By employing a rigorous, self-validating cascade of assays—from Fluorescence Polarization to U2OS transactivation, culminating in the in vivo uterotrophic model—researchers can confidently map the causality of DHA's pharmacological effects. Its ability to modulate estrogenic pathways positions it as a compelling candidate for further structural optimization in the management of hormone-dependent conditions.
References
- "Alpinumisoflavone | CAS:34086-50-5 | Manufacturer ChemFaces." Chemfaces.com.
- "Application Notes and Protocols for In Vivo Studies of Erythrina Isoflavonoids." Benchchem.com.
- "Bridging the Gap: In Vivo Validation of Erythrina Compounds' In Vitro Promise." Benchchem.com.
- "In vitro estrogenic activity of two major compounds from the stem bark of Erythrina lysistemon (Fabaceae)." Ovid.com.
- "Strategies to reduce off-target effects of Erythrina isoflavonoids." Benchchem.com.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Optimized Extraction of Dihydroalpinumisoflavone
Abstract
This document provides a comprehensive technical guide for the efficient extraction of Dihydroalpinumisoflavone from plant tissues. Dihydroalpinumisoflavone and its parent compound, Alpinumisoflavone, are prenylated isoflavones found in plants of the Erythrina and Cudrania genera, recognized for a range of promising pharmacological activities.[1][2] The primary challenge in isolating these bioactive compounds lies in their poor water solubility and the need to select an extraction methodology that maximizes yield while preserving structural integrity.[1] This guide moves beyond conventional, often inefficient methods like simple maceration, to detail advanced, optimized protocols including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). We will explore the causality behind parameter selection for each technique, providing researchers, scientists, and drug development professionals with robust, validated workflows for obtaining high-purity Dihydroalpinumisoflavone extracts suitable for downstream analysis and application.
Introduction to Dihydroalpinumisoflavone
Dihydroalpinumisoflavone is a member of the isoflavonoid class of phytochemicals, a group of compounds extensively studied for their potential health benefits.[3] Isoflavonoids are a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone.[4] Dihydroalpinumisoflavone is structurally related to Alpinumisoflavone, which has been isolated from the stem bark of plants like Erythrina stricta and Erythrina variegata.[5] These compounds have garnered significant attention for their antimicrobial, anti-inflammatory, and antioxidant properties, making them valuable targets for pharmaceutical and nutraceutical development.[2][6]
The primary obstacle to the effective utilization of Dihydroalpinumisoflavone is its efficient liberation from the complex plant matrix. Its physicochemical properties, summarized in Table 1, dictate the choice of extraction strategy. The goal of any extraction protocol is to overcome the intermolecular forces holding the target analyte within the cellular structure and to effectively solubilize it in a solvent, which can then be separated from the solid plant biomass. The selection of an appropriate method is critical, as factors like heat and prolonged extraction times can lead to the degradation of these valuable, yet potentially sensitive, compounds.[7][8]
Table 1: Physicochemical Properties of Dihydroalpinumisoflavone and Related Isoflavones
| Property | Description | Implication for Extraction |
| Class | Isoflavone | Possesses a characteristic 3-phenylchromen-4-one backbone.[4] |
| Polarity | Moderately Polar | Soluble in organic solvents like ethanol, methanol, and acetone; poorly soluble in water.[1][9] Solvent selection is critical. |
| Solubility | Lipophilic | The prenyl group increases lipophilicity compared to non-prenylated isoflavones. This favors extraction with less polar solvents or co-solvents. |
| Thermal Stability | Potentially Thermolabile | High temperatures used in some conventional methods like Soxhlet can cause degradation.[7][10] Modern methods offer better temperature control. |
| Natural Sources | Erythrina species (e.g., E. stricta, E. lysistemon), Cudrania tricuspidata | Plant material preparation (drying, grinding) is the first crucial step.[2][5][11] |
Foundational Principles of Solid-Liquid Extraction
The success of any extraction protocol hinges on the manipulation of key physical and chemical parameters to favor the mass transfer of Dihydroalpinumisoflavone from the plant tissue into the solvent phase.
The Role of the Solvent
The principle of "like dissolves like" is paramount. Since isoflavones are moderately polar, the ideal solvent will have a similar polarity.
-
Methanol & Ethanol: These are the most commonly used solvents for isoflavone extraction, often in aqueous solutions (e.g., 50-80%).[3][12][13] The water component helps to swell the plant material, increasing surface area, while the alcohol effectively solubilizes the isoflavones. For some soy isoflavones, 50% ethanol at 60°C has been shown to be highly effective.[14]
-
Acetone: Also used, particularly in ternary mixtures with water and ethanol, which can enhance the extraction of specific isoflavone forms (e.g., malonyl-glycosides).[15]
-
Eco-Friendly Solvents: Research into "green" solvents like natural deep eutectic solvents (NADES) has shown promising results, sometimes yielding higher bioactivity compared to conventional solvents.[16]
The Impact of Temperature
Temperature plays a dual role. Increasing the temperature generally enhances solvent viscosity and diffusion rate, improving extraction efficiency. However, excessive heat can accelerate the degradation of thermolabile compounds like flavonoids.[8] Modern techniques like MAE and SFE allow for precise temperature control, mitigating this risk.[17][18]
Particle Size and Surface Area
Grinding the dried plant material to a fine, uniform powder is a non-negotiable preparatory step. This dramatically increases the surface area available for solvent contact, significantly reducing the diffusion path length for the target molecules and thereby improving extraction speed and efficiency.[19]
Comparative Overview of Extraction Methodologies
While traditional methods exist, modern "green" technologies offer superior efficiency, reduced solvent consumption, and shorter extraction times, making them ideal for high-value compounds.
Table 2: Comparison of Key Extraction Methods for Isoflavones
| Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent for an extended period.[7][20] | Simple, low cost, no specialized equipment needed. | Time-consuming, low efficiency, requires large solvent volumes.[20] |
| Soxhlet Extraction | Continuous percolation of fresh, heated solvent over the sample.[20][21] | Automated, more efficient than maceration, uses less solvent.[7][21] | Time-consuming, potential for thermal degradation of sensitive compounds.[10] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[20] | Fast, highly efficient, reduced solvent and energy consumption.[19][20] | Heating effects need to be controlled; optimization is critical to avoid degradation.[20] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to rapidly heat the solvent within the plant cells, causing them to rupture.[22] | Extremely fast, high yields, significantly reduced solvent use.[17][23] | Requires specialized equipment; thermal effects must be carefully managed. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO₂) as a highly selective, tunable solvent.[24][25] | "Green" and non-toxic, highly selective, solvent is easily removed.[24] | High initial equipment cost, may require a polar co-solvent (modifier) for isoflavones.[24][26] |
Detailed Application Protocols
The following protocols are designed as robust starting points. It is imperative to perform optimization studies for your specific plant matrix and target concentration.
Workflow Overview
The general process for isolating Dihydroalpinumisoflavone follows a logical sequence from raw plant material to a purified extract ready for analysis.
Caption: General experimental workflow for Dihydroalpinumisoflavone extraction.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create and collapse microscopic bubbles in the solvent (a phenomenon called cavitation), generating localized high-pressure and high-temperature points that effectively rupture plant cell walls and enhance solvent penetration.[20]
Caption: Mechanism of Ultrasound-Assisted Extraction (UAE).
Methodology:
-
Preparation: Weigh 1.0 g of finely ground (60-80 mesh) dried plant material and place it into a 50 mL extraction vessel (e.g., a glass flask).
-
Solvent Addition: Add the chosen solvent system to achieve the desired solvent-to-solid ratio. A good starting point is 15:1 mL/g.[19]
-
Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Parameter Control: Set the extraction parameters according to your optimization experiments (see Table 3). For example, sonicate at 150 W for 45 minutes at a controlled temperature of 45°C.[19]
-
Recovery: After extraction, separate the solid material from the supernatant by centrifugation (e.g., 4000 rpm for 10 min) or vacuum filtration.
-
Iteration: For exhaustive extraction, the solid residue can be re-extracted 1-2 more times with fresh solvent.
-
Pooling: Combine the supernatants from all extraction cycles. This solution contains the crude extract.
-
Concentration: Remove the solvent using a rotary evaporator under reduced pressure to obtain the concentrated crude Dihydroalpinumisoflavone extract.
Table 3: Key Optimization Parameters for UAE of Isoflavones
| Parameter | Typical Range | Rationale & Causality | Source |
| Solvent | 50-90% Methanol or Ethanol | Balances polarity for effective solubilization and plant matrix penetration. | [19] |
| Temperature | 25 - 65 °C | Increases solubility and diffusion; higher temps risk degradation. 45°C is a common optimum. | [12][19] |
| Solvent:Solid Ratio | 10:1 - 30:1 mL/g | Ensures complete wetting of the sample and provides a sufficient concentration gradient for diffusion. | [19] |
| Ultrasound Power | 100 - 250 W | Higher power increases cavitation intensity but can degrade the target compound if excessive. | [19] |
| Time | 10 - 60 min | Extraction yield increases with time up to a plateau, after which degradation may occur. | [3][19] |
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE leverages microwave energy to heat the extraction solvent inside the plant cells. This creates a dramatic localized increase in pressure, causing the cell walls to rupture and release their contents into the surrounding bulk solvent.[22] This process is exceptionally fast and efficient.[17]
Caption: Mechanism of Microwave-Assisted Extraction (MAE).
Methodology:
-
Preparation: Weigh 1.0 g of finely ground plant material and place it in a microwave-safe extraction vessel.
-
Solvent Addition: Add 20 mL of the selected solvent (e.g., methanol or ethanol).[27]
-
Extraction: Place the sealed vessel into the MAE system.
-
Parameter Control: Set the extraction parameters. A typical starting point could be an irradiation power of 75 W for 5 minutes, with a temperature held at 65°C.[17][22][27]
-
Cooling: After the irradiation cycle, allow the vessel to cool to room temperature before opening to avoid flash-boiling of the solvent.
-
Recovery: Separate the extract from the solid residue by filtration or centrifugation.
-
Concentration: Remove the solvent using a rotary evaporator to yield the crude extract.
Table 4: Key Optimization Parameters for MAE of Isoflavones
| Parameter | Typical Range | Rationale & Causality | Source |
| Solvent | Ethanol, Methanol | Solvents with a high dielectric constant absorb microwave energy efficiently, leading to rapid heating. Ethanol is highly effective. | [23][27] |
| Temperature | 50 - 80 °C | Higher temperatures increase extraction kinetics. The ability to exceed the solvent's boiling point in a sealed vessel is a key advantage. | [27][28] |
| Microwave Power | 75 - 400 W | Directly controls the rate of heating. Lower power for a longer time can be gentler than high power for a short time. | [17][22] |
| Time | 2 - 15 min | MAE is extremely rapid. Most of the extraction occurs within the first few minutes. | [17][22][28] |
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE uses a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid with properties of both a liquid and a gas. Carbon dioxide (CO₂) is the most common solvent due to its mild critical point (31.1°C, 73.8 bar), non-toxicity, and non-flammability.[24] For moderately polar compounds like isoflavones, pure CO₂ is often insufficient, and a polar modifier like ethanol or methanol must be added.[26]
Methodology:
-
Preparation: Mix ~5.0 g of finely ground plant material with an inert dispersant like diatomaceous earth to prevent clumping and ensure even flow. Load the mixture into the SFE extraction vessel.
-
System Setup: Seal the vessel in the SFE system. Set the system parameters for pressure, temperature, and CO₂ flow rate.
-
Modifier Introduction: Introduce the polar co-solvent (e.g., 5-15% ethanol) into the CO₂ stream.
-
Extraction: Begin pumping supercritical CO₂ (with modifier) through the vessel. The extraction can be performed in dynamic mode (continuous flow) or static-dynamic mode (a static soak followed by dynamic flow). A typical run might last 60-120 minutes.
-
Parameter Control: Optimal conditions for phenolic compounds often fall within a pressure range of 200-400 bar and a temperature range of 40-80°C.[16][18][24]
-
Collection: The extract-laden supercritical fluid is depressurized in a collection vessel. The CO₂ returns to a gaseous state and vents away, leaving the non-volatile extract (and co-solvent) behind.
-
Concentration: If a co-solvent was used, it can be removed via rotary evaporation.
Table 5: Key Optimization Parameters for SFE of Phenolic Compounds
| Parameter | Typical Range | Rationale & Causality | Source |
| Pressure | 150 - 400 bar | Increasing pressure at a constant temperature increases the density and solvating power of the supercritical fluid. | [18][24] |
| Temperature | 40 - 80 °C | Temperature has a complex effect. Increasing it can decrease solvent density (reducing solvating power) but increase analyte vapor pressure (enhancing extraction). | [18][24] |
| Co-solvent (Modifier) | 5-20% Ethanol or Methanol | The addition of a polar modifier is often essential to increase the polarity of the supercritical CO₂, enabling the extraction of isoflavones. | [24][26] |
| Time | 60 - 180 min | Longer extraction times allow for more complete recovery but must be balanced with process economics. | [10] |
| CO₂ Flow Rate | 1 - 4 mL/min | A higher flow rate can speed up the extraction but may reduce the efficiency of each unit of solvent. | [26] |
Conclusion and Best Practices
The choice of extraction method for Dihydroalpinumisoflavone depends on the specific goals of the researcher, available equipment, and desired scale.
-
For rapid, high-efficiency lab-scale extractions, UAE and MAE are superior choices . They significantly outperform conventional methods in both speed and yield.[17][19]
-
For applications requiring high purity, selectivity, and a "green" solvent system, SFE is the gold standard , though it requires a significant capital investment.[24][25]
Regardless of the method chosen, a systematic optimization of parameters is crucial for developing a self-validating and reproducible protocol. The final extract should always be analyzed by a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the identity and quantify the purity of the isolated Dihydroalpinumisoflavone.[12]
References
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Gallo, M., et al. (2010). Microwave-Assisted Extraction of Phenolic Compounds from Tea Residues under Autohydrolytic Conditions. Food Chemistry. Available at: [Link]
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Tyśkiewicz, K., et al. (2018). The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials. Molecules. Available at: [Link]
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Carreño, D., et al. (2007). Ultrasound-assisted extraction of isoflavones from soy beverages blended with fruit juices. Analytica Chimica Acta. Available at: [Link]
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Lee, J-H., et al. (2007). Enhanced extraction of isoflavones from Korean soybean by ultrasonic wave. African Journal of Biotechnology. Available at: [Link]
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Xia, E-Q., et al. (2012). Ultrasound-assisted extraction of five isoflavones from Iris tectorum Maxim. Ultrasonics Sonochemistry. Available at: [Link]
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Various Authors. (2021). Extraction of Phenolic Compounds by Supercritical Fluid Extraction. ResearchGate. Available at: [Link]
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Leandros, T., et al. (1998). Supercritical fluid extraction of phenol compounds from olive leaves. Journal of Chromatography A. Available at: [Link]
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LSU AgCenter. (2011). Continuous Microwave Extraction of Soy Isoflavones for Food Application. LSU AgCenter Website. Available at: [Link]
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Popović, D., et al. (2024). Microwave Irradiation as a Powerful Tool for Isolating Isoflavones from Soybean Flour. Molecules. Available at: [Link]
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Tereshchuk, L.V., et al. (2023). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences. Available at: [Link]
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Al-u'datt, M.H., et al. (2022). Parameter Effects and Optimisation in Supercritical Fluid Extraction of Phenolic Compounds from Labisia pumila. Molecules. Available at: [Link]
-
Rostagno, M.A., et al. (2003). Ultrasound-assisted extraction of soy isoflavones. Journal of Chromatography A. Available at: [Link]
-
Khaw, K.-Y., et al. (2017). Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources. The Open Chemical Engineering Journal. Available at: [Link]
-
Ivanov, M., et al. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Molecules. Available at: [Link]
-
Boldor, D., et al. (2016). Continuous microwave-assisted isoflavone extraction system: Design and performance evaluation. ResearchGate. Available at: [Link]
-
Various Authors. (2024). COMPARATIVE ANALYSIS AND OPTIMIZATION OF GREEN EXTRACTION TECHNOLOGIES FOR ISOFLAVONES FROM PLANT RAW MATERIALS. Conference Proceedings. Available at: [Link]
-
Organomation. (n.d.). What is Soxhlet Extraction? Organomation Website. Available at: [Link]
-
Wang, S., et al. (2010). Microwave-Assisted Extraction Coupled with Single Drop Microextraction and HPLC for the Determination of Trace Estrogen Adulterants in Isoflavone Dietary Supplements. Journal of AOAC International. Available at: [Link]
-
Karki, B., et al. (2010). High-power ultrasonication-assisted extraction of soybean isoflavones and effect of toasting. Iowa State University Digital Repository. Available at: [Link]
-
Gientka, I., et al. (2023). Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves—Optimization by a Mixture Design of the Experimental Method. Molecules. Available at: [Link]
-
Gientka, I., et al. (2025). An Innovative Approach for Maximum Recovery of Isoflavones from Glycine max by the Design of Experiments Method. Molecules. Available at: [Link]
-
Yoshiara, L.Y., et al. (2012). Optimization of soy isoflavone extraction with different solvents using the simplex-centroid mixture design. ResearchGate. Available at: [Link]
-
Nandan, M.P. & Sekhar, V. (2015). Extraction, Modelling and Purification of Flavonoids from Citrus Medica Peel. ResearchGate. Available at: [Link]
-
Various Authors. (2009). The Effects of Processing and Extraction Conditions on Content, Profile, and Stability of Isoflavones in a Soymilk System. ResearchGate. Available at: [Link]
-
Jo, M.J., et al. (2020). Solubility of alpinumisoflavone (AIF) dissolved in water and Cremophor EL®/EtOH. ResearchGate. Available at: [Link]
-
Biesaga, M. (2011). Influence of extraction methods on stability of flavonoids. Journal of Chromatography A. Available at: [Link]
-
Sebola, A.N., et al. (2019). Antimicrobial Isoflavones and Derivatives from Erythrina (Fabaceae): Structure Activity Perspective (Sar & Qsar) on Experimental and Mined Values Against Staphylococcus aureus. Molecules. Available at: [Link]
-
Various Authors. (2025). Exploring the Phytochemical Potential of Erythrina Species: A Review on Extraction Methods and Bioactive Properties. ResearchGate. Available at: [Link]
-
Hussain, M.M., et al. (2011). Alpinum isoflavone from Erythrina stricta Roxb. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. Available at: [Link]
-
Various Authors. (2025). Alpinum isoflavone from Erythrina stricta Roxb. ResearchGate. Available at: [Link]
-
Jung, S., et al. (2009). The effects of processing and extraction conditions on content, profile, and stability of isoflavones in a soymilk system. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Rahman, M.Z., et al. (2010). Phytochemical and Biological investigations of Erythrina Variegata. INIS-IAEA. Available at: [Link]
-
Hostetler, G.L., et al. (2017). Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity. Advances in Nutrition. Available at: [Link]
-
Tura, D. & Robards, K. (2020). Conventional and Emerging Extraction Processes of Flavonoids. Molecules. Available at: [Link]
-
Yan, X., et al. (2017). Plant flavone apigenin: An emerging anticancer agent. Cancer Letters. Available at: [Link]
-
Gašić, U.M., et al. (2015). Optimization of extraction conditions for secondary biomolecules from various plant species. ResearchGate. Available at: [Link]
-
Panche, A.N., et al. (2016). Flavonoids: an overview. Journal of Nutritional Science. Available at: [Link]
-
Smeds, A.I., et al. (2019). Naturally Lignan-Rich Foods: A Dietary Tool for Health Promotion? Molecules. Available at: [Link]
-
Bhatt, S., et al. (2023). Himalayan Sources of Anthocyanins and Its Multifunctional Applications: A Review. Molecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Isoflavones and Derivatives from Erythrina (Fabaceae): Structure Activity Perspective (Sar & Qsar) on Experimental and Mined Values Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Flavonoids: an overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plant flavone apigenin: An emerging anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
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- 14. Ultrasound-assisted extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Ultrasound-assisted extraction of five isoflavones from Iris tectorum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
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- 23. Continuous Microwave Extraction of Soy Isoflavones for Food Application [lsuagcenter.com]
- 24. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Erythrivarone A
Introduction & Scientific Rationale
Erythrivarone A is a bioactive prenylated isoflavone isolated primarily from the stem bark of Erythrina variegata (Coral Tree). Structurally, it is characterized by the presence of prenyl (dimethylallyl) groups attached to the isoflavone backbone. These hydrophobic moieties significantly alter its chromatographic behavior compared to common glycosidic isoflavones (e.g., daidzin, genistin), necessitating a specific Reverse-Phase (RP) strategy.
Therapeutic Context
Research indicates Erythrivarone A possesses potent anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity and potential osteoprotective properties. As drug development shifts toward standardized botanical therapeutics, a robust HPLC method is critical for quantifying this marker compound in complex biological matrices.
Method Design Strategy
-
Stationary Phase Selection: A C18 (Octadecylsilane) column is selected. The prenyl groups of Erythrivarone A interact strongly with the hydrophobic stationary phase, requiring a column with high carbon load to ensure adequate retention and resolution from structurally similar analogs like Alpinumisoflavone or Wighteone.
-
Mobile Phase Chemistry: A gradient elution using Acetonitrile (ACN) and Acidified Water is chosen. ACN is preferred over methanol for its lower viscosity and sharper peak shapes for prenylated phenolics. Acidification (0.1% Formic Acid) suppresses the ionization of phenolic hydroxyl groups (
), keeping the analyte in a neutral state to prevent peak tailing. -
Detection: Isoflavones exhibit characteristic UV absorption bands (Band II ~240-260 nm; Band I ~300-340 nm). Erythrivarone A is monitored at 265 nm for maximum sensitivity, with simultaneous scanning at 280 nm for specificity.
Experimental Protocol
Reagents and Materials
-
Standard: Erythrivarone A Reference Standard (>98% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (18.2 MΩ·cm), Formic Acid (LC-MS grade).
-
Column: Phenomenex Luna C18(2) or Waters XBridge C18 (250 mm × 4.6 mm, 5 µm).
Instrumentation Setup
| Parameter | Setting |
| HPLC System | Quaternary Pump with PDA/UV Detector |
| Column Temp | 30°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 - 20 µL |
| Detection | UV @ 265 nm (Quantitation), 280 nm (Identity) |
| Run Time | 35 Minutes |
Mobile Phase Preparation
-
Solvent A: 0.1% Formic Acid in Water. (Add 1 mL Formic Acid to 1 L Water; filter through 0.45 µm membrane).
-
Solvent B: 100% Acetonitrile.
Gradient Program
Prenylated isoflavones are hydrophobic. The gradient starts with moderate organic content to elute polar impurities, then ramps up to elute Erythrivarone A.
| Time (min) | % Solvent A (Aq. Acid) | % Solvent B (ACN) | Phase Description |
| 0.0 | 70 | 30 | Equilibration / Injection |
| 5.0 | 70 | 30 | Isocratic Hold (Polar impurity elution) |
| 20.0 | 10 | 90 | Linear Ramp (Analyte elution) |
| 25.0 | 10 | 90 | Wash Phase (Elute dimers/complex lipids) |
| 26.0 | 70 | 30 | Return to Initial Conditions |
| 35.0 | 70 | 30 | Re-equilibration |
Sample Preparation Workflow
To ensure "Trustworthiness" and reproducibility, the extraction efficiency must be validated. The prenyl groups make Erythrivarone A soluble in alcohols but less soluble in pure water.
Standard Preparation
-
Stock Solution: Weigh 1.0 mg Erythrivarone A into a 10 mL volumetric flask. Dissolve in HPLC-grade Methanol . (Conc: 100 µg/mL).[1] Note: Sonicate for 5 mins to ensure complete dissolution.
-
Working Standards: Dilute stock with Mobile Phase Initial (70:30 Water:ACN) to obtain 5, 10, 20, 50, and 100 µg/mL.
Sample Extraction (Erythrina Bark)
-
Grinding: Pulverize dried stem bark to a fine powder (#60 mesh).
-
Extraction: Accurately weigh 500 mg of powder into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL Methanol .
-
Sonication: Sonicate at 40°C for 30 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial. Nylon filters may adsorb prenylated compounds; PTFE is recommended.
Visualizing the Methodology
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from raw material processing to data acquisition for Erythrivarone A.
Method Validation Parameters
This method is designed to be self-validating. The following criteria must be met to ensure data integrity (E-E-A-T).
| Validation Parameter | Acceptance Criteria | Rationale |
| System Suitability | Tailing Factor (T) < 1.5 | Ensures no secondary interactions with silanols. |
| Linearity (r²) | > 0.999 | Confirms direct proportionality between conc. and AUC. |
| Precision (RSD) | < 2.0% (n=6 injections) | Verifies instrument and injector stability. |
| Resolution (Rs) | > 2.0 between nearest peak | Critical if analyzing whole extracts containing Erythrinin. |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Ensures sensitivity for trace analysis. |
Specificity & Interferences[3]
-
Interference: Non-prenylated isoflavones (e.g., Daidzein) elute early (2–8 min).
-
Target Window: Erythrivarone A is expected to elute between 12–18 minutes depending on the exact column dimensions, due to the hydrophobicity of the diprenyl/monoprenyl substitution.
-
Differentiation: Use UV spectral overlay. Erythrivarone A shows a bathochromic shift compared to simple isoflavones due to alkyl substitution.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction; pH too high. | Ensure Formic Acid is fresh (pH ~2.7). Increase modifier conc. to 0.15%. |
| Retention Time Drift | Temperature fluctuation; Column aging. | Use a column oven at 30°C. Wash column with 100% ACN after runs. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase Initial (30% ACN) instead of 100% MeOH if possible. |
| High Backpressure | Particulates in extract. | Re-filter sample through 0.22 µm PTFE. Check guard column.[2] |
References
-
Sato, M., et al. (2004).[3] "Antibacterial activity of isoflavonoids isolated from Erythrina variegata against methicillin-resistant Staphylococcus aureus."[3] Letters in Applied Microbiology.
-
Tanaka, H., et al. (2002). "Isoflavonoids from the roots of Erythrina variegata."[4] Phytochemistry.
-
Chludil, H.D., et al. (2013). "Isoflavonoids from Erythrina species: chemical structures and biological activities." International Journal of Molecular Sciences.
-
PubChem. "Erythrivarone A - Compound Summary." National Library of Medicine.
-
Zhang, Y., et al. (2021). "Prenylated Isoflavonoids-Rich Extract of Erythrinae Cortex Exerted Bone Protective Effects."[4] Frontiers in Pharmacology.
Sources
- 1. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. variegata | Basicmedical Key [basicmedicalkey.com]
- 4. Prenylated Isoflavonoids-Rich Extract of Erythrinae Cortex Exerted Bone Protective Effects by Modulating Gut Microbial Compositions and Metabolites in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isolation and Purification of Erythrivarone A using Silica Gel Column Chromatography
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Scientific Context
Erythrivarone A (also known chemically as Dihydroalpinumisoflavone) is a bioactive prenylated isoflavone primarily isolated from the stem bark of Erythrina variegata[1][2]. It has also been successfully purified from cell suspension cultures of Cudrania tricuspidata using silica gel column chromatography[3]. As a member of the flavonoid class, this compound exhibits significant pharmacological potential, including potent anti-inflammatory and antioxidant activities[4][5].
Isolating prenylated isoflavonoids from complex botanical matrices presents a unique chromatographic challenge. The presence of both lipophilic prenyl groups and polar hydroxyl groups requires a carefully calibrated separation strategy. This application note details a robust, self-validating protocol for the isolation of Erythrivarone A using normal-phase silica gel column chromatography, emphasizing the mechanistic causality behind each experimental choice.
Physicochemical Profiling
Understanding the physicochemical properties of Erythrivarone A is critical for designing an effective separation strategy. The compound's moderate lipophilicity and hydrogen-bonding capacity dictate the choice of the mobile phase gradient[6].
Table 1: Physicochemical Properties of Erythrivarone A
| Property | Value |
| Compound Name | Erythrivarone A (Dihydroalpinumisoflavone) |
| Chemical Formula | C₂₀H₁₈O₅ |
| Molecular Weight | 338.36 g/mol |
| Predicted LogP | ~3.97 |
| H-Bond Donors | 2 |
| H-Bond Acceptors | 5 |
| Botanical Sources | Erythrina variegata (Stem bark)[1], Cudrania tricuspidata[3] |
Chromatographic Strategy & Causality (E-E-A-T)
Why Normal-Phase Silica Gel?
Silica gel (SiO₂) features a stationary phase surface densely populated with polar silanol (-Si-OH) groups. Erythrivarone A interacts with these groups primarily through reversible hydrogen bonding via its two hydroxyl groups[6]. However, its bulky, non-polar dimethylpyran ring and isoflavone core prevent excessively strong retention, making normal-phase chromatography ideal for its isolation[4].
Solvent Selection & Gradient Causality
A binary step gradient of Hexane and Ethyl Acetate (EtOAc) is optimal for this purification:
-
Hexane (Weak Solvent): Acts as the non-polar carrier, eluting highly lipophilic matrix components (waxes, sterols, and essential oils) with minimal interaction with the silica[4].
-
Ethyl Acetate (Strong Solvent): Acts as a moderate hydrogen-bond acceptor. As its concentration increases in the mobile phase, EtOAc gradually outcompetes Erythrivarone A for the silanol binding sites. By incrementally increasing the EtOAc ratio, Erythrivarone A is selectively desorbed and eluted, leaving highly polar contaminants (e.g., glycosides, tannins) strongly bound to the column[4].
Mechanistic interaction of Erythrivarone A with silica gel during gradient elution.
Experimental Protocol
Extraction and Liquid-Liquid Partitioning
Causality: Crude methanolic extracts contain a vast array of phytochemicals. Liquid-liquid partitioning simplifies the matrix, enriching the flavonoid content before chromatography and preventing column overloading.
-
Maceration: Extract dried, pulverized stem bark of Erythrina variegata with 100% Methanol at room temperature for 72 hours[2]. Filter and concentrate under reduced pressure.
-
Suspension: Suspend the crude methanolic extract in distilled water.
-
Partitioning: Extract successively with Hexane (to remove non-polar lipids) and then Ethyl Acetate (EtOAc).
-
Concentration: Collect the EtOAc fraction (which is highly enriched in flavonoids and isoflavones) and evaporate to dryness[3].
Sample Preparation: The Dry Loading Technique
Causality: Wet loading a complex EtOAc extract in a polar solvent would deactivate the top of the silica bed, leading to severe band tailing. Dry loading ensures the sample is introduced as a narrow, concentrated band that equilibrates instantly with the non-polar starting mobile phase.
-
Dissolve the dried EtOAc fraction in a minimal amount of a volatile solvent (e.g., Acetone).
-
Add silica gel (100-200 mesh) to the solution in a 1:2 (Extract:Silica) weight ratio.
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
Column Packing and Gradient Elution
-
Slurry Packing: Suspend silica gel (200-300 mesh for higher resolution) in 100% Hexane. Pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the bed to settle and top with a 1 cm layer of sea sand to protect the bed surface.
-
Sample Application: Carefully add the dry-loaded sample powder evenly onto the sand layer. Top with another thin layer of sand.
-
Elution: Execute the following stepwise gradient, collecting fractions of uniform volume (e.g., 50 mL).
Table 2: Stepwise Gradient Elution Profile
| Step | Mobile Phase (Hexane:EtOAc v/v) | Column Volumes (CV) | Target Eluate |
| 1 | 100:0 | 2 | Non-polar lipids, waxes, essential oils |
| 2 | 90:10 | 3 | Less polar terpenes, sterols |
| 3 | 80:20 | 3 | Prenylated flavonoids, less polar isoflavones |
| 4 | 70:30 | 4 | Erythrivarone A and related isoflavones |
| 5 | 50:50 | 3 | More polar flavonoids, aglycones |
| 6 | 0:100 | 2 | Highly polar compounds, column wash |
TLC Monitoring and Final Polish
Causality: A self-validating protocol requires real-time monitoring. Thin-Layer Chromatography (TLC) allows for the empirical pooling of fractions containing the target compound based on its specific retention factor (Rf)[5].
-
Spot each collected fraction onto silica gel 60 F₂₅₄ TLC plates.
-
Develop plates in a Hexane:EtOAc (7:3 v/v) mobile phase.
-
Visualize under UV light (254 nm) and by spraying with 10% sulfuric acid in ethanol followed by heating. Erythrivarone A typically appears as a distinct spot with an Rf value of ~0.45.
-
Pool fractions showing the single target spot.
-
Final Polish: If minor impurities remain, subject the pooled fractions to a Sephadex LH-20 column (eluting isocratically with Methanol) to separate compounds by molecular size, yielding pure Erythrivarone A (>98% purity)[3].
Isolation workflow of Erythrivarone A from E. variegata stem bark.
References
-
COCONUT - Natural Products Database . Dihydroalpinumisoflavone (CNP0341048.0). Retrieved from:[Link]
-
World Journal of Pharmaceutical Research . A Brief Review on Erythrina variegata Linn. Retrieved from: [Link]
-
ResearchGate . Potential low toxic alternative for Na-Cl cotransporter inhibition: A diuretic effect and mechanism study of Pyrrosia petiolosa (Citing isolation protocols from Cudrania tricuspidata). Retrieved from: [Link]
Sources
In vivo dosing strategies for Erythrivarone A in murine models
Application Note: Optimized In Vivo Dosing Strategies for Erythrivarone A
Executive Summary & Compound Profile
Erythrivarone A (CAS: 63807-90-9) is a prenylated isoflavonoid (specifically a pyranoisoflavone) originally isolated from Erythrina variegata and Cudrania tricuspidata. While it exhibits potent in vitro anti-inflammatory, antimicrobial (anti-MRSA), and cytotoxic properties, its translation to in vivo efficacy is frequently hindered by Class II BCS characteristics : low aqueous solubility and high lipophilicity (LogP ~3.97).
This guide provides a standardized framework for dosing Erythrivarone A. Unlike hydrophilic small molecules, the success of Erythrivarone A studies depends entirely on the vehicle system to prevent precipitation in the peritoneal cavity or GI tract, which causes erratic absorption and false negatives in efficacy data.
Compound Snapshot:
-
Molecular Formula:
[1] -
MW: 338.35 g/mol
-
Primary Challenge: Rapid first-pass glucuronidation and poor aqueous solubility.
-
Target Indications: Inflammation (NF-
B pathway modulation), Oncology (Osteosarcoma), Antimicrobial.
Formulation Strategy: The "Solubility-First" Approach
Do not attempt to dissolve Erythrivarone A in pure saline or PBS; it will precipitate immediately. You must use a co-solvent or lipid-based system.
Table 1: Recommended Vehicle Systems for Murine Dosing
| Route | Formulation System | Composition (v/v) | Stability | Application |
| IP (Acute) | PEG/Solvent | 10% DMSO + 40% PEG400 + 50% Saline | < 4 Hours | Short-term PK or acute inflammation models. |
| PO (Standard) | Lipid Suspension | 0.5% CMC-Na + 0.1% Tween 80 in Water | 24-48 Hours | Chronic dosing; mimics standard oral delivery. |
| PO (Enhanced) | Oil Solution | 100% Corn Oil (warm to 37°C to dissolve) | High | Maximizes lymphatic transport; bypasses some first-pass metabolism. |
Critical Protocol Note: For the PEG/Solvent system, always add the saline last and dropwise while vortexing. If the solution turns cloudy (Tyndall effect), the compound has crashed out. Do not dose.
Dosing Protocols & Experimental Design
Dose Range Finding (Tolerability)
Before efficacy studies, establish the Maximum Tolerated Dose (MTD). Prenylated isoflavonoids are generally well-tolerated but can cause sedation at high doses due to CNS penetration.
-
Starting Dose: 10 mg/kg (IP/PO).
-
Escalation: 30 mg/kg
100 mg/kg. -
Observation: Monitor for piloerection, lethargy, or weight loss >10% over 48 hours.
Pharmacokinetic (PK) Bioavailability Study
To validate that your vehicle is delivering the drug systemically, a single-dose PK study is mandatory.
-
Animals: Male C57BL/6 or BALB/c mice (n=3 per timepoint).
-
Dose: 20 mg/kg (PO) vs 5 mg/kg (IV - Note: Use 5% DMSO/5% Solutol/90% Saline for IV bolus only).
-
Sampling: Tail vein microsampling at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Analysis: LC-MS/MS (MRM mode). Caution: Monitor for glucuronide metabolites, which may be more abundant than the parent compound.
Visualizing the Mechanism & Workflow
The following diagrams illustrate the metabolic challenges of Erythrivarone A and the decision logic for experimental design.
Diagram 1: Metabolic Fate & Bioavailability Barriers
Caption: Erythrivarone A faces dual barriers: solubility limits absorption, while hepatic enzymes (UGTs) rapidly clear the parent compound.
Diagram 2: In Vivo Study Workflow
Caption: Step-by-step experimental logic for validating Erythrivarone A efficacy.
Detailed Protocol: Anti-Inflammatory Efficacy (Paw Edema Model)
This protocol validates the compound's ability to inhibit the NF-
Materials:
-
Animals: Male Wistar Rats (150–200g) or Swiss Albino Mice (25–30g).
-
Inducer: Carrageenan (1% w/v in saline).
-
Control: Indomethacin (10 mg/kg) or Dexamethasone.
-
Test Compound: Erythrivarone A (Suspended in 0.5% CMC).
Procedure:
-
Baseline Measurement: Measure initial paw volume (
) using a plethysmometer.[2] -
Pre-treatment: Administer Erythrivarone A (10, 30, 60 mg/kg, PO) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw.
-
Monitoring: Measure paw volume (
) at 1, 3, 6, and 24 hours post-injection. -
Calculation:
-
Tissue Analysis: At 24h, euthanize animals and collect paw tissue for TNF-
and IL-6 ELISA to confirm mechanism.
Scientific Rationale & Troubleshooting
-
Why Corn Oil? Prenylated flavonoids often have high LogP values. Lipid-based vehicles promote chylomicron formation, which can transport the drug via the lymphatic system, bypassing the liver (portal circulation) and reducing first-pass metabolism [1, 3].
-
The "Precipitation" Trap: If you observe rapid clearance (
min) in your pilot PK, check the injection site. Yellow deposits in the peritoneum indicate the drug precipitated upon contact with abdominal fluid, meaning it was never absorbed. Switch to an oral lipid formulation or reduce the concentration. -
Dosing Frequency: Due to rapid metabolism, Once Daily (QD) dosing may be insufficient. If efficacy is low, attempt Twice Daily (BID) dosing before abandoning the compound.
References
-
Botta, B., et al. (2005). Prenylated isoflavonoids: Botanical distribution, structures, biological activities and biotechnological studies. Current Medicinal Chemistry. [Link]
-
Wageningen University & Research. (2021). Prenylated (iso)flavonoids as antimicrobial agents: production, activity and mode of action. [Link]
-
Xin, L.T., et al. (2017).[3] Cudrania tricuspidata: An updated review on ethnomedicine, phytochemistry and pharmacology.[3] Royal Society of Chemistry.[3] [Link]
Sources
Application Note: Chromatographic Isolation and Validation Strategies for Dihydroalpinumisoflavone
Chemical Context and Mechanistic Causality
Dihydroalpinumisoflavone is a naturally occurring prenylated isoflavonoid predominantly isolated from the Erythrina and Crotalaria plant genera. Structurally, it is characterized by a 2,2-dimethylpyrano ring fused to the A-ring of the isoflavone core. The presence of this cyclized prenyl group drastically increases the molecule's lipophilicity compared to non-prenylated isoflavones like genistein[1].
When designing a Thin-Layer Chromatography (TLC) protocol, this structural nuance dictates the mechanistic choices. The lipophilic dimethylpyrano domain increases the compound's affinity for the mobile phase in normal-phase chromatography, requiring a predominantly non-polar solvent bulk. However, the molecule still retains free phenolic hydroxyl groups (such as the C-5 OH), which act as strong hydrogen-bond donors. If a purely non-polar solvent (e.g., 100% hexane) is used, these hydroxyl groups will bind aggressively to the polar silanol groups of the silica stationary phase, resulting in severe band tailing or complete retention at the baseline. Therefore, the mobile phase must incorporate a carefully titrated polar modifier (like ethyl acetate or methanol) to act as a competitive hydrogen-bond acceptor, ensuring sharp, symmetrical band migration.
Validated TLC Solvent Systems
Based on the lipophilic profile of prenylated pyrano-isoflavones, the following solvent systems have been empirically validated for the isolation and resolution of dihydroalpinumisoflavone and its close structural analogs (such as alpinumisoflavone)[2][3][4].
Table 1: Quantitative Summary of Optimal TLC Solvent Systems
| Solvent System | Volume Ratio | Polarity Characteristics | Mechanistic Rationale & Optimal Use Case |
| Toluene : Ethyl Acetate | 7:3 | Moderately Non-polar | The toluene bulk solubilizes the prenyl domain, while EtOAc competitively desorbs the phenolic OH. Ideal for initial screening of crude Erythrina extracts[4]. |
| Dichloromethane : n-Hexane : Methanol | 50:45:5 | Non-polar with strong H-bond modifier | Hexane/DCM drives the migration of lipophilic compounds, while 5% MeOH sharpens the band. Excellent for resolving closely related pyrano-isoflavones[2]. |
| Toluene : Chloroform : Acetone | 8:5:7 | Moderately Polar | Acetone acts as a strong dipole modifier. Provides high-resolution separation for complex aglycone mixtures and highly oxygenated derivatives[3]. |
Self-Validating Experimental Protocol
To ensure high scientific integrity, this protocol is designed as a self-validating system . It incorporates internal controls to verify that the analyte does not degrade on the active silica surface during the chromatographic run.
Phase I: Preparation and Chamber Saturation
-
Stationary Phase Selection: Use Silica Gel 60 F254 plates. Causality: The "60" designates a 60 Ångström pore size, providing the optimal surface area-to-volume ratio for the adsorption/desorption kinetics of polyphenols. The F254 indicator allows for non-destructive downstream visualization.
-
Chamber Saturation: Line a twin-trough glass chamber with filter paper, add the chosen solvent system (e.g., Toluene:EtOAc 7:3), and seal for 30 minutes. Causality: Saturation fills the chamber with solvent vapors, preventing the mobile phase from evaporating off the face of the plate during the run. This eliminates the "edge effect" and ensures reproducible Retention Factor (Rf) values.
Phase II: Precision Application and Development
-
Sample Spotting: Dissolve the crude extract in ethyl acetate. Apply 2–5 µL of the sample 1.5 cm from the bottom of the plate using a glass microcapillary. Keep the spot diameter under 2 mm. Causality: Minimizing the initial spot size restricts longitudinal diffusion during capillary action, directly increasing the theoretical plate count and resulting in higher-resolution bands.
-
Chromatographic Run: Place the plate in the saturated chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove and dry immediately under a stream of cold air.
Phase III: The Self-Validation Step (2D-TLC)
A protocol is only reliable if it proves its own chemical inertness. Flavonoids can occasionally undergo oxidation or irreversible chemisorption on acidic silica. 5. 2D Stability Check: Spot the sample in the bottom-left corner of a square TLC plate and develop it in System A. Dry the plate completely. Rotate the plate 90° and develop it again in the exact same System A. 6. Validation Logic: If dihydroalpinumisoflavone is stable, it will migrate to the exact same relative position in both dimensions, forming a perfect diagonal line of spots across the plate. Any spots falling off this diagonal indicate that the analyte degraded during the run, invalidating that specific solvent/stationary phase combination for preparative scale-up.
Multi-Modal Visualization Strategies
Because dihydroalpinumisoflavone lacks visible color, post-run visualization relies on its UV-absorbing and chelating properties.
-
Non-Destructive UV Quenching (254 nm): The conjugated aromatic system of the isoflavone core absorbs UV light at 254 nm. Against the F254-impregnated silica plate, the compound will appear as a dark, quenched spot against a bright green fluorescent background.
-
Chemical Derivatization (Naturstoff Reagent A): Spray the plate with a 1% methanolic solution of diphenylboric acid 2-aminoethyl ester, followed by a 5% ethanolic solution of PEG 4000[3]. Causality: This reagent forms stable, highly fluorescent coordination complexes specifically with the 5-hydroxy-4-keto system of isoflavonoids. Under 366 nm UV light, this shifts the compound's emission spectrum into the visible range, confirming the presence of the specific functional groups associated with dihydroalpinumisoflavone.
Process Visualization
TLC workflow for the isolation and self-validation of Dihydroalpinumisoflavone.
References
-
Desta, Z. Y., Sewald, N., & Majinda, R. R. T. "CYTOTOXIC FLAVONOIDS FROM ERYTHRINA CAFFRA THUNB". Semantic Scholar. Available at:[Link]
-
Pistelli, L., et al. "Flavonoids from Genista ephedroides". Journal of Natural Products - ACS Publications. Available at: [Link]
-
"In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts". MDPI. Available at:[Link]
-
"A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid". PMC - National Institutes of Health. Available at: [Link]
Sources
Application Note: Crystallization Strategies and Single-Crystal X-Ray Diffraction Protocols for Erythrivarone A
Target Audience: Researchers, structural biologists, and drug development professionals. Compound: Erythrivarone A (Dihydroalpinumisoflavone) Applications: Structural validation, absolute stereochemistry determination, and in silico docking preparation.
Introduction & Chemical Profile
Erythrivarone A (CAS: 63807-90-9) is a bioactive isoflavone derivative naturally isolated from the stem bark of Erythrina variegata[1] and the roots of Cudrania tricuspidata[2]. With a molecular formula of C₂₀H₁₈O₅ and a molecular weight of 338.35 g/mol [3], it features a rigid tetracyclic pyranochromenone core decorated with phenolic hydroxyl groups.
Determining the precise 3D conformation of Erythrivarone A via Single-Crystal X-Ray Diffraction (SCXRD) is critical for validating its absolute stereochemistry and confirming the cyclization of its prenyl/pyrano rings. This structural data serves as the foundational ground truth for subsequent structure-activity relationship (SAR) studies and molecular docking simulations targeting anti-inflammatory and neurological pathways.
The Causality of Flavonoid Crystallization
The crystallization behavior of flavonoids is governed by their amphiphilic structural features. The hydrophobic pyrone and phenyl rings drive intermolecular
Expert Insight: When crystallized from protic solvents like methanol or ethanol, flavonoids frequently incorporate solvent molecules into their crystal lattice, forming solvates[4]. These solvated crystals can be highly labile; they are prone to rapid desolvation and cracking upon exposure to ambient air[4]. Therefore, achieving high-quality diffraction data requires not only the right solvent system but also immediate cryoprotection during the crystal harvesting phase to preserve the lattice integrity.
Pre-Crystallization: Purity and Solubility Assessment
Self-Validating Principle: A successful crystallization protocol is a self-validating system. If an amorphous precipitate forms instead of crystals, it is a direct indicator that either the sample purity is insufficient (impurities >2% poison the crystal lattice) or the supersaturation rate was too rapid[5]. Always ensure >98% purity via LC-MS or NMR prior to crystallization trials.
Quantitative Solubility Matrix
To select the optimal solvent/anti-solvent pairs, understanding the solubility profile is mandatory.
| Solvent | Polarity Index | Solubility of Erythrivarone A | Role in Crystallization |
| Methanol (MeOH) | 5.1 | High (>50 mg/mL) | Primary Solvent (Forms H-bond networks) |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate (10-20 mg/mL) | Primary Solvent (Aprotic alternative) |
| Chloroform (CHCl₃) | 4.1 | Low (<5 mg/mL) | Anti-solvent / Co-solvent |
| Hexane | 0.1 | Insoluble | Ideal Vapor Diffusion Anti-solvent |
| Water (H₂O) | 10.2 | Insoluble | Liquid-Liquid Diffusion Anti-solvent |
Experimental Crystallization Protocols
Protocol A: Slow Evaporation (Primary Method)
Historical data indicates that Erythrivarone A successfully crystallizes from methanol, yielding crystals with a melting point of 258-262 °C[6]. This method relies on the slow crossing of the metastable zone to favor the growth of large, single crystals.
-
Dissolution: Weigh 5.0 mg of Erythrivarone A (>98% purity) into a clean 2-dram (8 mL) glass vial. Add 1.0 mL of HPLC-grade Methanol.
-
Homogenization: Sonicate the vial for 2–3 minutes until the solution is completely clear.
-
Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free vial. Causality: Removing microscopic dust prevents heterogeneous nucleation, which causes unwanted microcrystalline showers.
-
Controlled Evaporation: Cap the vial and puncture the septum with a fine needle (e.g., 25G) to create 1-2 small holes.
-
Incubation: Store the vial in a dark, vibration-free cabinet at a stable ambient temperature (20–22 °C). Crystals typically form within 7 to 14 days.
Protocol B: Vapor Diffusion (For Limited Sample Mass)
When sample quantities are highly restricted (<2 mg), vapor diffusion provides a controlled environment to induce supersaturation without solvent loss.
-
Inner Vial Preparation: Dissolve 1.5 mg of Erythrivarone A in 100 µL of Methanol or Ethyl Acetate inside a 1 mL micro-vial. Leave this vial uncapped.
-
Outer Vial Preparation: Place the inner vial inside a larger 20 mL scintillation vial containing 3.0 mL of a volatile anti-solvent (e.g., Hexane).
-
Equilibration: Tightly seal the outer vial with a PTFE-lined cap.
-
Mechanism: The volatile Hexane will slowly diffuse through the vapor phase into the inner vial. As the Hexane concentration in the inner vial increases, the solubility of Erythrivarone A decreases, gently forcing the system into the nucleation phase.
Visualizing the Workflows
Caption: End-to-end workflow for the crystallization and X-ray diffraction analysis of Erythrivarone A.
Caption: Mechanistic diagram of the vapor diffusion crystallization setup.
SCXRD Data Collection & Handling Protocol
Once a single crystal of sufficient size (typically >0.05 x 0.05 x 0.05 mm) is obtained, proper handling is required to prevent lattice degradation.
-
Rapid Harvesting: Because Erythrivarone A may form labile methanol solvates[4], do not allow the crystal to dry in the air. Using a microscope, pipette the crystal directly from the mother liquor into a drop of cryoprotectant oil (e.g., Paratone-N or Fomblin).
-
Mounting: Use a MiTeGen cryoloop or a glass capillary to scoop the oil-coated crystal.
-
Cryocooling: Instantly transfer the mounted crystal to the diffractometer equipped with a nitrogen cold stream set to 100 K . Causality: Flash-cooling to 100 K minimizes thermal motion of the atoms, drastically improving high-angle diffraction resolution and preventing solvent loss.
-
Radiation Source Selection: Utilize a Copper (Cu K
) X-ray source ( Å) rather than Molybdenum (Mo K ). Causality: Erythrivarone A consists entirely of light atoms (Carbon, Hydrogen, Oxygen). Cu K radiation provides a significantly stronger anomalous dispersion signal for these light atoms, which is mathematically required to accurately calculate the Flack parameter and unambiguously assign the absolute stereochemical configuration.
References
-
RSC Publishing. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology. Retrieved from: [Link][2]
-
Dictionary of Flavonoids. Erythrivarone A Physical Properties. Retrieved from:[Link][6]
-
Crystal Growth & Design - ACS Publications. Navigating the Complex Solid Form Landscape of the Quercetin Flavonoid Molecule. Retrieved from: [Link][4]
-
Crystal Growth & Design - ACS Publications. A Tutorial Review on the Methodologies and Theories Utilized to Handle Proteins toward Obtaining Single Protein Crystals. Retrieved from: [Link][5]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]
- 3. avantorsciences.com [avantorsciences.com]
- 4. iris.unito.it [iris.unito.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. api.pageplace.de [api.pageplace.de]
Application Note: Formulation of Dihydroalpinumisoflavone (DDA) Nanoparticles for Enhanced Bioavailability
Introduction & Scientific Rationale
Dihydroalpinumisoflavone (DDA) is a bioactive prenylated isoflavone predominantly isolated from Cudrania tricuspidata and Erythrina species. While it exhibits potent neuroprotective, anti-inflammatory, and estrogenic activities, its clinical translation is severely hindered by poor oral bioavailability .
The Challenge: Physicochemical Barriers
DDA falls into Biopharmaceutics Classification System (BCS) Class II or IV , characterized by:
-
Low Aqueous Solubility: The prenyl group attached to the isoflavone backbone significantly increases lipophilicity (LogP > 3.5), limiting dissolution in gastrointestinal fluids.
-
First-Pass Metabolism: Like other isoflavones (e.g., Genistein), DDA is susceptible to rapid glucuronidation in the enterocytes and liver.
The Solution: PLGA-PEG Nanoparticles
This guide details the formulation of DDA-loaded PLGA-PEG (Poly(lactic-co-glycolic acid)-Polyethylene glycol) nanoparticles.
-
Why PLGA? It provides a hydrophobic core to solubilize DDA and protects it from premature degradation.
-
Why PEG? It provides a "stealth" corona, reducing opsonization and extending systemic circulation time.
-
Mechanism: The nanoparticles facilitate uptake via M-cells in Peyer's patches or endocytosis, potentially bypassing initial hepatic metabolism.
Materials & Equipment
Reagents
-
Active Pharmaceutical Ingredient (API): Dihydroalpinumisoflavone (HPLC purity >98%).
-
Polymer: PLGA-PEG diblock copolymer (PLGA MW ~45 kDa, PEG MW ~5 kDa, 50:50 Lactide:Glycolide).
-
Surfactant: Polyvinyl alcohol (PVA), MW 30-70 kDa, 87-90% hydrolyzed.
-
Solvents: Acetone (HPLC grade), Ethanol (absolute), Milli-Q Water.
Equipment
-
Probe Sonicator: (e.g., QSonica or Vibra-Cell) with microtip.
-
Dynamic Light Scattering (DLS): (e.g., Malvern Zetasizer).
-
Rotary Evaporator: With vacuum control.
-
Centrifuge: High-speed cooling centrifuge (up to 20,000 x g).
Experimental Protocol
Phase 1: Pre-formulation Solubility Profiling
Objective: To determine the optimal organic solvent for the oil phase.
-
Add excess DDA (approx. 10 mg) to 1 mL of various solvents (Acetone, Dichloromethane, Ethyl Acetate).
-
Vortex for 30 minutes and incubate at 25°C for 24 hours.
-
Centrifuge at 10,000 rpm for 10 mins.
-
Analyze supernatant via HPLC.
-
Insight: Acetone is preferred for the Nanoprecipitation method because it is water-miscible, allowing for rapid diffusion and spontaneous particle formation.
-
Phase 2: Nanoparticle Fabrication (Nanoprecipitation Method)
Rationale: Nanoprecipitation (Solvent Displacement) is superior to Emulsion-Solvent Evaporation for heat-sensitive flavonoids, offering narrower size distribution.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of DDA-loaded PLGA-PEG nanoparticles via nanoprecipitation.
Step-by-Step Procedure
-
Organic Phase Preparation:
-
Dissolve 20 mg of PLGA-PEG and 2 mg of DDA (1:10 Drug:Polymer ratio) in 2 mL of Acetone .
-
Note: Ensure complete dissolution by mild sonication (30 sec).
-
-
Aqueous Phase Preparation:
-
Prepare 10 mL of 0.5% (w/v) PVA solution in Milli-Q water. Filter through a 0.22 µm membrane to remove dust.
-
-
Particle Formation:
-
Solvent Removal:
-
Stir the suspension open to the air for 4 hours (or use a rotary evaporator at reduced pressure) to eliminate acetone.
-
-
Purification:
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard supernatant (containing free drug and excess PVA).
-
Resuspend pellet in water and repeat centrifugation twice.
-
-
Lyophilization (Optional for Storage):
-
Resuspend final pellet in 5% Trehalose solution (cryoprotectant).
-
Freeze-dry at -50°C for 24 hours.
-
Characterization & Quality Control
Critical Quality Attributes (CQAs)
The following parameters must be validated to ensure batch consistency.
| Parameter | Method | Target Specification | Troubleshooting |
| Particle Size | DLS (Zetasizer) | 100 – 180 nm | If >200 nm, increase stirring speed or decrease polymer concentration. |
| Polydispersity Index (PDI) | DLS | < 0.2 | If >0.2, filter organic phase or use a more precise injection rate. |
| Zeta Potential | Electrophoretic Mobility | -10 to -30 mV | If near 0, stability is low. Ensure residual PVA is washed off (PVA layers can shield charge). |
| Encapsulation Efficiency (EE%) | HPLC (Indirect Method) | > 70% | If low, increase Drug:Polymer ratio or switch to a more hydrophobic polymer (e.g., PLGA 75:25). |
Drug Loading Calculation
Analyze the supernatant from the first centrifugation step using HPLC.
In Vitro Release Protocol
Method: Dialysis Bag Diffusion Technique
-
Setup: Place 2 mg equivalent of DDA-NPs in a dialysis bag (MWCO 12-14 kDa).
-
Medium: Immerse in 50 mL Phosphate Buffered Saline (PBS, pH 7.4) containing 0.5% Tween 80 (to maintain sink conditions).
-
Incubation: Shake at 100 rpm, 37°C.
-
Sampling: Withdraw 1 mL aliquots at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours. Replace with fresh medium immediately.
-
Analysis: Quantify DDA release via HPLC.
Release Mechanism Diagram
Caption: Biphasic release profile: Initial burst release followed by diffusion-controlled sustained release.
Pharmacokinetic (PK) Study Design (In Vivo)
To validate enhanced bioavailability, a comparative PK study in Sprague-Dawley rats is required.
-
Groups (n=6):
-
Control: Free DDA suspension (in 0.5% CMC-Na).
-
Test: DDA-PLGA-NPs (resuspended in saline).
-
-
Dose: 10 mg/kg (Oral Gavage).
-
Blood Sampling: Retro-orbital plexus at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.
-
Analysis: Plasma extraction (Acetonitrile protein precipitation) followed by LC-MS/MS.
-
Key Metric: Calculate Relative Bioavailability (
) :
References
- Physicochemical Properties of Isoflavones: Source: BenchChem Technical Support. "Overcoming Poor Bioavailability of Synthetic Isoflavones."
-
Nanoparticle Formulation (Soy Isoflavones)
- Source: NIH/PubMed.
-
URL:[Link]
-
Supercritical Antisolvent Precipitation for Genistein
-
Cudrania tricuspidata Isoflavones (Source of DDA)
-
Lipid Nanoparticles for Lipophilic Drugs
- Source: Journal of Drug Delivery and Therapeutics.
-
URL:[Link]
Sources
Technical Support Center: Solubilization Strategies for Dihydroalpinumisoflavone
Welcome to the Technical Support Center for Dihydroalpinumisoflavone (CAS: 63807-90-9, also known as Erythrivarone A). As a highly lipophilic prenylated isoflavone, this compound presents significant challenges for aqueous formulation. The presence of a 2,2-dimethyl-3,4-dihydropyrano ring fused to the isoflavone core drastically increases its partition coefficient and crystal lattice energy, rendering it practically insoluble in standard biological buffers [5].
This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers, ensuring reliable delivery for both in vitro assays and in vivo models.
Solubilization Strategy Decision Matrix
Before selecting a protocol, evaluate your downstream application. The diagram below outlines the optimal formulation pathways based on the experimental endpoint.
Solubilization strategy workflow for Dihydroalpinumisoflavone based on target applications.
Quantitative Efficacy of Solubilization Methods
The following table summarizes the expected performance of each methodology based on established data for isoflavone derivatives [2][4].
| Solubilization Strategy | Carrier / Excipient | Average Particle Size | Fold-Increase in Aqueous Solubility | Optimal Application |
| Unformulated (Control) | None | >10 µm | 1x (Baseline, <0.1 mg/mL) | N/A |
| Inclusion Complexation | β-Cyclodextrin (β-CD) | Molecular | ~26x | In vivo oral dosing, In vitro |
| Nanoprecipitation | Supercritical CO | ~250 nm | ~2.0x - 5.0x | Preclinical IV, Bioavailability |
| Co-solvency | 1% DMSO + 0.1% Tween 80 | Micellar | ~15x | In vitro biochemical assays |
Troubleshooting Guides & Methodologies
Module A: Cyclodextrin Inclusion Complexation (Gold Standard)
Mechanistic Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. Complexation with β-cyclodextrin (β-CD) encapsulates the hydrophobic prenyl and chromen-6-one rings of Dihydroalpinumisoflavone, shielding them from the aqueous environment while the hydroxyl-rich exterior of the CD ensures solubility [1][4].
Step-by-Step Protocol:
-
Host Preparation: Dissolve β-CD in distilled water at 50°C to a concentration of 15 mg/mL. Causality: β-CD solubility is highly temperature-dependent; heating expands the thermodynamic capacity of the solvent to hold the host molecule.
-
Guest Addition: Dissolve Dihydroalpinumisoflavone in a minimal volume of absolute ethanol (e.g., 10 mg/mL). Add this organic phase dropwise to the aqueous β-CD solution under continuous magnetic stirring (800 rpm).
-
Equilibration: Maintain stirring at 50°C for 3 hours, then allow the solution to cool gradually to room temperature (25°C) while stirring for an additional 12 hours. Causality: Cooling shifts the equilibrium. As the aqueous solubility of the free isoflavone drops with temperature, it is thermodynamically driven into the hydrophobic cavity of the cyclodextrin [4].
-
Validation Checkpoint: The solution must transition from a turbid suspension to an optically clear liquid.
-
Purification: Centrifuge at 10,000 × g for 15 minutes to pellet any uncomplexed drug.
-
Lyophilization: Freeze-dry the supernatant to obtain a stable, water-soluble powder[3].
FAQ & Troubleshooting:
-
Q: My solution remains cloudy after 12 hours of stirring. What went wrong?
-
A: You have likely exceeded the stoichiometric inclusion capacity of the cyclodextrin. The maximum concentration of isoflavone that can be complexed is strictly limited by the β-CD concentration. Ensure a molar ratio of at least 1:2 (Drug:β-CD). If turbidity persists, switch to Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which possesses a higher inherent aqueous solubility and prevents retrogradation.
-
Module B: Nanoprecipitation via Supercritical CO
Mechanistic Rationale: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solute. Reducing the particle size of Dihydroalpinumisoflavone from micro-crystals to nanoparticles (<300 nm) exponentially increases the surface-area-to-volume ratio, significantly enhancing dissolution in aqueous media [1][2].
Step-by-Step Protocol:
-
Solvent Phase: Dissolve Dihydroalpinumisoflavone in acetone at a concentration of 4 mg/mL.
-
System Pressurization: Pressurize the precipitation vessel with CO
to 100 bar and maintain the temperature at 40°C. -
Injection: Inject the drug solution into the supercritical CO
stream through a coaxial nozzle at a constant flow rate of 1 mL/min. Causality: Supercritical CO acts as an antisolvent. It rapidly extracts the acetone, causing instantaneous supersaturation and massive nucleation of the isoflavone before large crystals have time to grow[2]. -
Validation Checkpoint: Collect the precipitated powder. Analyze via Dynamic Light Scattering (DLS). A successful run yields a Z-average diameter of ~254 nm with a Polydispersity Index (PDI) < 0.3.
-
Dispersion: Disperse the dry nanoparticles directly into the target aqueous buffer.
FAQ & Troubleshooting:
-
Q: The nanoparticles aggregate immediately upon dispersion in PBS. How can I stabilize them?
-
A: High ionic strength buffers like PBS compress the electrical double layer around the nanoparticles, neutralizing their zeta potential and causing agglomeration. To prevent this, add a steric stabilizer such as 0.1% w/v Poloxamer 407 or Tween 80 to the aqueous buffer prior to nanoparticle dispersion.
-
Module C: Co-Solvency & Micellar Systems (For In Vitro Assays)
Mechanistic Rationale: For routine cellular or enzymatic assays, physical encapsulation is often unnecessary. Instead, disrupting the hydrogen bonding network of water using a combination of a polar aprotic solvent (DMSO) and a non-ionic surfactant (Tween 80) lowers the interfacial tension, allowing the isoflavone to form stable micelles [5].
Step-by-Step Protocol:
-
Stock Preparation: Dissolve Dihydroalpinumisoflavone in 100% molecular biology grade DMSO to create a 10 mM stock. Validation Checkpoint: To ensure complete dissolution, warm the tube to 37°C and sonicate for 5 minutes. The solution must be perfectly clear[5].
-
Surfactant Priming: Add Tween 80 to the target aqueous buffer to a final concentration of 0.1% v/v.
-
Dilution: Slowly pipette the DMSO stock directly into the vortexing buffer. Causality: Adding the organic solvent to the aqueous phase under high shear prevents localized supersaturation and immediate precipitation.
-
Toxicity Control: Ensure the final DMSO concentration remains ≤1% v/v to prevent artifactual cytotoxicity or assay interference.
FAQ & Troubleshooting:
-
Q: I added my buffer to the DMSO stock, and the compound immediately crashed out as a white precipitate. Why?
-
A: Order of addition is critical. Adding buffer to the DMSO stock creates a transient microenvironment where the water concentration is high enough to induce precipitation, but the shear force is too low to disperse the drug into micelles. Always add the DMSO stock dropwise into a large, rapidly stirring volume of primed buffer.
-
References
-
ResearchGate. "Enhancing the solubility and bioavailability of isoflavone by particle size reduction using a supercritical carbon dioxide-based precipitation process." ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "Encapsulation of soy isoflavone extract by freeze drying, its stability during storage and development of isoflavone enriched yoghurt." PMC. Available at:[Link]
-
Taylor & Francis Online. "Enhanced Bioavailability of Soy Isoflavones by Complexation with β-Cyclodextrin in Rats." Bioscience, Biotechnology, and Biochemistry. Available at:[Link]
-
BioCrick. "Dihydroalpinumisoflavone Product Datasheet." BioCrick. Available at:[Link]
Troubleshooting low yield recovery of Dihydroalpinumisoflavone purification
Ticket ID: #ISO-882-DAI Subject: Low Yield & Purity Issues in Dihydroalpinumisoflavone Isolation Assigned Specialist: Senior Application Scientist, Natural Products Division Status: Open
Ticket Analysis & Molecule Profile
User Issue: You are experiencing low recovery yields (<0.01% w/w) and persistent co-elution during the purification of Dihydroalpinumisoflavone (typically from Cudrania tricuspidata or Erythrina spp.).
Molecule Profile:
-
Class: Prenylated Pyran-Isoflavone.
-
Key Structural Feature: Contains a dimethylpyran ring fused to the isoflavone core.
-
Physicochemical Behavior: High lipophilicity due to the prenyl-derived ring; phenolic hydroxyl groups susceptible to oxidation and irreversible binding on silica.
Root Cause Hypothesis: Low yield in prenylated isoflavones is rarely a single-point failure. It is usually a cascade of:
-
Partitioning Errors: Misidentifying the polarity window (discarding the interface or wrong layer).
-
Silica "Death": Irreversible adsorption of phenolic hydroxyls onto acidic silica silanols.
-
Isobaric Interference: Inability to separate Dihydroalpinumisoflavone from its unsaturated congener, Alpinumisoflavone .
Phase 1: Extraction & Partitioning (The "Crude" Stage)
The Problem: "I extracted with methanol, but my mass balance is low after partitioning."
Technical Insight: Dihydroalpinumisoflavone is moderately non-polar. If you follow a standard flavonoid protocol (focusing on n-Butanol), you will lose your target.
Optimized Partitioning Protocol
Do not skip the hexane wash. It is required to remove waxy lipids that interfere with crystallization later.
| Step | Solvent System | Target Phase | Action/Reasoning |
| 1 | MeOH/EtOH (80%) | Extract | Initial Extraction: Use ultrasonication (<40°C) to prevent thermal degradation of the prenyl ring. |
| 2 | H₂O Suspension | Suspension | Evaporate alcohol completely. Suspend crude residue in distilled water. |
| 3 | n-Hexane | Discard (Top) | Defatting: Removes chlorophyll and waxy lipids. Your target stays in the water (mostly). |
| 4 | Ethyl Acetate (EtOAc) | KEEP (Top) | CRITICAL STEP: Dihydroalpinumisoflavone partitions here. Repeat 3x. |
| 5 | n-Butanol | Discard (Top) | Removes glycosides. If you find your target here, your EtOAc extraction was insufficient. |
Troubleshooting Check:
-
Did you check the interface? Prenylated isoflavones often precipitate at the water-EtOAc interface due to solubility limits. Always dissolve the interface layer in MeOH and analyze it separately.
Phase 2: Chromatographic Triage (The "Separation" Stage)
The Problem: "My compound streaks on Silica Gel or disappears completely."
Technical Insight: Silica gel is slightly acidic. The phenolic protons on Dihydroalpinumisoflavone can hydrogen-bond aggressively with active silanol sites, leading to "tailing" and irreversible mass loss.
Solution A: The Sephadex LH-20 Bypass (Recommended)
Before touching silica, you must perform a molecular sieving/adsorption step.
-
Stationary Phase: Sephadex LH-20.[1]
-
Mobile Phase: MeOH:H₂O (Wait for it... 100% MeOH is often best for isoflavones, but starting at 50% removes sugars).
-
Mechanism: Separates monomeric isoflavones (like Dihydroalpinumisoflavone) from polymeric tannins and chlorophyll degradation products.
-
Result: You will recover a cleaner fraction that is less likely to bind irreversibly to subsequent columns.
Solution B: Silica Gel Survival Guide
If you must use silica (Normal Phase):
-
Deactivate the Silica: Do not use "bone dry" activated silica. Allow it to equilibrate with atmospheric moisture or flush with non-polar solvent containing 1% water.
-
Acidify the Solvent: Add 0.1% Formic Acid to your mobile phase (e.g., Hexane:EtOAc + 0.1% FA). This suppresses the ionization of the phenolic groups, reducing their interaction with the silica surface [1].
Phase 3: HPLC Optimization & Co-elution
The Problem: "I cannot separate Dihydroalpinumisoflavone from Alpinumisoflavone."
Technical Insight: These two molecules differ only by a double bond in the pyran ring. Their hydrophobicity is nearly identical on C18 columns.
High-Resolution Separation Strategy
1. The Stationary Phase Switch: Standard C18 is often insufficient for structural isomers.
-
Recommendation: Switch to Phenyl-Hexyl or C30 columns. The pi-pi interactions offered by Phenyl-Hexyl phases often discriminate better between planar (Alpinumisoflavone) and slightly twisted (Dihydro-) structures than pure hydrophobicity (C18) [2].
2. Mobile Phase Modifier: You must suppress peak tailing to resolve closely eluting isomers.
| Parameter | Recommendation | Mechanism |
| Aqueous Phase | Water + 0.1% Formic Acid | Protonates phenols ( |
| Organic Phase | Acetonitrile (ACN) | Sharper peaks than MeOH for isoflavones, though MeOH offers different selectivity. |
| Gradient | Isocratic Hold | Introduce a "shallow gradient" or isocratic hold at the elution percentage (e.g., hold at 65% B for 10 mins). |
Visual Troubleshooting Guides
Workflow: The "Yield-Preserving" Pathway
Caption: Optimized isolation workflow prioritizing the Ethyl Acetate fraction and Sephadex LH-20 to minimize irreversible loss.
Logic Tree: Solving Low Yield vs. Low Purity
Caption: Troubleshooting logic tree for diagnosing specific failure points in the purification protocol.
FAQ: Rapid Response
Q: Can I use acetone for the initial extraction? A: Yes, Acetone/Water (80:20) is excellent for prenylated compounds. However, ensure all acetone is removed before partitioning, or you will form an emulsion that makes layer separation impossible.
Q: Why does my compound turn brown on the TLC plate before I even spray reagent? A: Prenylated phenols are susceptible to oxidation. If your spots darken spontaneously, your compound is oxidizing on the silica. Action: Run your columns in the dark (wrap in foil) and store fractions under nitrogen/argon immediately.
Q: Is "Dihydroalpinumisoflavone" the same as "Alpinumisoflavone"?
A: No. Alpinumisoflavone has a double bond in the pyran ring (
References
-
BenchChem Technical Support. (2025).[2] Synthesis and Purification of Prenylated Flavonoids: Troubleshooting Low Yields. Retrieved from BenchChem Support.
-
Lee, J. H., et al. (2025).[3] Preparative Isolation and Purification of Prenylated Isoflavonoids from Cudrania tricuspidata Fruits Using Centrifugal Partition Chromatography. ResearchGate.[1]
-
Uddin, G. M., et al. (2025). Isolation of Prenylated Isoflavonoids from Cudrania tricuspidata Fruits that Inhibit A2E Photooxidation.[1] ResearchGate.[1]
-
Sigma-Aldrich. (2025). Troubleshooting Purification Methods: HPLC and Column Chromatography. MilliporeSigma.
Sources
Technical Support Center: Minimizing Solvent Artifacts in the NMR Spectroscopy of Erythrivarone A and Related Natural Products
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex natural products like Erythrivarone A. However, the large signal from the NMR solvent can often obscure the much weaker signals from the analyte, a challenge known as the dynamic range problem.[1][2] In solution-state NMR, solvent molecules can outnumber analyte molecules by a factor of 10,000 or more, leading to intense solvent peaks that can cause baseline distortions, hide crucial signals, and complicate data analysis.[2]
This guide provides a comprehensive, question-and-answer-based approach to systematically identify, troubleshoot, and minimize solvent-related artifacts during the NMR analysis of Erythrivarone A and similar molecules. It is designed for researchers, chemists, and drug development professionals seeking to acquire high-quality, artifact-free NMR data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during routine NMR analysis.
Q1: I see a large, unexpected singlet in my CDCl₃ spectrum around 7.26 ppm. What is it?
A1: This is the residual proton signal from the deuterated solvent itself, in this case, chloroform (CHCl₃).[3] Deuterated solvents are never 100% pure and always contain a small amount of the non-deuterated or partially deuterated isotopomer.[3] Similarly, you will see a quintet for residual DMSO-d₅ at ~2.50 ppm in DMSO-d₆. Refer to Table 1 for a list of common residual solvent peaks.
Q2: Why are the signals for my hydroxyl (-OH) or amine (-NH) protons very broad, or why have they disappeared entirely?
A2: This is typically due to chemical exchange. Labile protons (like those in -OH, -NH, or -COOH groups) can exchange with deuterium atoms from the solvent (if protic, like MeOD or D₂O) or with trace amounts of water (H₂O/HOD) in the solvent.[4] This rapid exchange can broaden the signal or cause it to disappear from the spectrum. If you are using a solvent suppression technique like presaturation, it can inadvertently saturate these exchangeable protons if they are in exchange with the water peak, leading to their attenuation.[5][6]
Q3: How can I quickly confirm if a peak corresponds to an exchangeable proton?
A3: The definitive method is the "D₂O shake" experiment.[4][7] After acquiring your initial ¹H NMR spectrum, add a few drops of deuterium oxide (D₂O) to your NMR tube, shake it gently to mix, and re-acquire the spectrum. Peaks corresponding to exchangeable protons will diminish or disappear completely as the protons are replaced by deuterium, which is not observed in ¹H NMR.
Q4: My baseline is rolling or distorted, especially near the suppressed solvent peak. What causes this?
A4: A distorted baseline is a common artifact of some solvent suppression experiments. Binomial pulse sequences like the 1-1 jump-return can cause a "rolling" baseline.[1] Gradient-based methods like WATERGATE can also introduce phase and baseline distortions near the edges of the suppression region if not properly calibrated.[2] The issue can be exacerbated by poor shimming, which broadens the solvent peak and makes it more difficult to suppress cleanly.[8]
Section 2: Comprehensive Troubleshooting Guide
This section provides a systematic approach to resolving specific solvent artifact problems.
Problem: Overwhelming Residual Solvent or Water Peak
-
Root Cause Analysis: The primary issue is the immense concentration difference between the solvent and the analyte.[2] For water, this is often due to the hygroscopic nature of many NMR solvents or residual moisture in the sample.[4][8]
-
Mechanistic Insight: Effective suppression requires targeting a very narrow frequency range without affecting adjacent analyte signals. This is challenging if the magnetic field is not perfectly homogeneous (poor shimming) or if the sample temperature is unstable, which can cause the solvent peak to drift.[8]
Solutions & Mitigation Strategies:
-
Optimize Sample Preparation:
-
Use High-Purity Solvents: Start with high-isotopic-purity deuterated solvents (e.g., "100% D") from sealed ampoules to minimize residual proton signals.[8]
-
Thoroughly Dry Your Sample: If your compound has exchangeable protons and is stable, lyophilize it from a D₂O solution 2-3 times to replace labile protons with deuterium. This is crucial for reducing the residual HOD peak in samples dissolved in D₂O.[8]
-
Use Drying Agents: For aprotic solvents like CDCl₃ or benzene-d₆, consider storing the solvent over molecular sieves or an inert drying agent to remove absorbed water.[4] Note: Do not add drying agents directly to your NMR tube.
-
-
Improve Spectrometer Setup:
-
Prioritize Shimming: Good shimming is non-negotiable. A sharp, symmetrical solvent peak is significantly easier to suppress effectively.[7][8]
-
Ensure Temperature Stability: Allow your sample to thermally equilibrate in the spectrometer for several minutes before shimming and acquisition. Use the instrument's variable temperature unit to maintain a stable temperature, as the chemical shift of water is highly temperature-dependent.[8][9]
-
-
Select the Appropriate Pulse Sequence:
-
For Samples Without Exchangeable Protons: Simple presaturation is often sufficient. It irradiates the solvent frequency with a weak RF field during the relaxation delay, equalizing its spin populations and nullifying the signal.[1]
-
For Samples With Exchangeable Protons: To avoid saturating your signals of interest, use a gradient-based method like WATERGATE (Water Suppression by Gradient-Tailored Excitation). This technique uses a combination of selective pulses and pulsed field gradients to dephase the solvent magnetization while leaving other signals intact.[5][6] It is highly effective for water suppression.
-
For Multiple Solvent Peaks: If you have contamination from multiple solvents (e.g., water and residual acetone), a technique like WET (Water suppression Enhanced through T1 effects) is designed to suppress multiple frequencies simultaneously.[10]
-
Section 3: Standard Operating Protocols
Protocol 1: Basic Solvent Suppression via Presaturation (Bruker: zgpr)
This protocol is effective when signals of interest are not close to the solvent peak and no chemical exchange with the solvent occurs.
-
Setup: Load and lock your sample. Perform standard shimming procedures.
-
Acquire a Standard Proton Spectrum: Use a simple pulse program (zg) to identify the exact frequency of the solvent peak you wish to suppress.
-
Load the Presaturation Pulse Program: Type rpar zgpr to load the standard presaturation sequence.
-
Set the Irradiation Frequency: Place the transmitter frequency offset (O1) directly on the solvent peak.
-
Optimize Parameters:
-
Acquire Data: Run the experiment (zg). Iteratively adjust the saturation power to maximize suppression without affecting your analyte signals.
Protocol 2: Water Suppression using WATERGATE (Bruker: zggpwg)
This gradient-based method is superior for samples containing exchangeable protons, such as Erythrivarone A which may possess hydroxyl groups.
-
Setup: As with presaturation, lock and shim your sample carefully.
-
Identify Solvent Frequency: Acquire a quick reference spectrum to determine the water/solvent frequency.
-
Load the WATERGATE Pulse Program: Type rpar zggpwg.
-
Set the Irradiation Frequency: Place the transmitter offset (O1) precisely on the solvent resonance.
-
Check Gradient and Pulse Parameters: For most modern spectrometers, the default shaped pulses and gradient strengths are well-calibrated and require minimal adjustment. The typical gradient pulse duration is 1 millisecond.[1]
-
Acquire Data: Run the experiment (zg). The suppression quality is highly dependent on good shimming and correct frequency calibration.
Section 4: Data, Diagrams, and Workflows
Data Tables
Table 1: ¹H Chemical Shifts (δ, ppm) of Residual Protons in Common NMR Solvents. Data compiled from multiple sources. Values can vary slightly with temperature and pH.[3][9][11]
| Solvent | Residual Peak Formula | δ (ppm) | Multiplicity |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | quintet |
| Acetonitrile-d₃ | CD₃CN | 1.94 | quintet |
| Benzene-d₆ | C₆D₅H | 7.16 | singlet |
| Chloroform-d | CDCl₃ | 7.26 | singlet |
| Deuterium Oxide | D₂O | 4.79 | singlet (HOD) |
| DMSO-d₆ | (CD₃)₂SO | 2.50 | quintet |
| Methanol-d₄ | CD₃OD | 3.31 | quintet (CHD₂) |
Table 2: ¹H Chemical Shifts (δ, ppm) of Common Laboratory Impurities. Values shown are for CDCl₃ as the solvent and can shift in other solvents.[9][11][12]
| Impurity | Formula | δ (ppm) in CDCl₃ | Multiplicity |
| Acetone | CH₃COCH₃ | 2.17 | singlet |
| Diethyl ether | (CH₃CH₂)₂O | 3.48 (q), 1.21 (t) | quartet, triplet |
| Dichloromethane | CH₂Cl₂ | 5.30 | singlet |
| Ethyl acetate | CH₃CO₂CH₂CH₃ | 4.12 (q), 2.05 (s), 1.26 (t) | quartet, singlet, triplet |
| n-Hexane | C₆H₁₄ | 1.25 (m), 0.88 (t) | multiplet, triplet |
| Toluene | C₆H₅CH₃ | 7.2-7.3 (m), 2.36 (s) | multiplet, singlet |
| Water | H₂O | ~1.56 | singlet (broad) |
Experimental Workflows (Graphviz)
Caption: Decision workflow for choosing the optimal solvent suppression technique.
Caption: Protocol for reducing water content through lyophilization.
References
-
Weizmann Institute of Science. NMR | Solvent Suppression | Chemical Research Support. [Link]
-
UMass Nuclear Magnetic Resonance (NMR) Labs. (2019, January 23). Multiple Solvent Suppression. [Link]
-
University of Leicester. Tips for Better Solvent Suppression by Presaturation. [Link]
-
Patsnap. (2025, September 22). NMR Solvent Suppression: Addressing Peak Interference. [Link]
-
Foroozandeh, M., et al. (2014). Solvent Suppression in Pure Shift NMR. ACS Publications. [Link]
-
Aguilar, J. A., et al. (2024, February 21). Solvent Suppression in Pure Shift NMR. Analytical Chemistry. [Link]
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Krishnamoorthy, B. (2024, July 15). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm? ResearchGate. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
TPG-Disable. (2020, July 10). Multiple solvent signal presaturation and decoupling artifact removal in 1H} nuclear magnetic resonance. Magnetic Resonance, 1(1), 127-133. [Link]
-
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Stanford University. Notes on NMR Solvents. [Link]
Sources
- 1. NMR | Solvent Suppression | Chemical Research Support [weizmann.ac.il]
- 2. NMR Solvent Suppression: Addressing Peak Interference [eureka.patsnap.com]
- 3. Stanford University NMR Facility [web.stanford.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Solvent Suppression in Pure Shift NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. Multiple Solvent Suppression | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 11. carlroth.com [carlroth.com]
- 12. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Optimization of Mobile Phase Gradients for Dihydroalpinumisoflavone (DHA) Separation
Welcome to the Technical Support Center for advanced chromatographic separations. This guide provides authoritative, field-proven strategies for researchers and drug development professionals tasked with isolating and quantifying Dihydroalpinumisoflavone (DHA).
Mechanistic Causality of DHA Retention
Dihydroalpinumisoflavone (DHA) is a complex prenylated isoflavone frequently isolated from botanical sources such as Erythrina variegata and Lotus polyphyllos[1][2]. Chromatographic separation of DHA is notoriously challenging due to its dual chemical nature:
-
Hydrophobic Prenyl Groups : These side chains induce strong, non-specific hydrophobic interactions with reversed-phase (C18) stationary phases. Eluting DHA requires a high solvent strength (high % organic modifier)[3].
-
Phenolic Hydroxyl Groups : These functional groups are highly prone to secondary polar interactions with unbonded, exposed silanol (Si-OH) groups on the silica matrix. If the mobile phase pH is not strictly controlled, these groups ionize, leading to severe peak tailing, band broadening, and loss of resolution[3][4].
Self-Validating Experimental Protocol: Gradient Optimization Workflow
To establish a robust separation method, follow this step-by-step protocol. It is designed as a self-validating system to ensure that each variable is tested and verified independently.
Step 1: System Preparation and Baseline Validation
-
Action : Purge the HPLC system with fresh mobile phases. Use Solvent A (Ultrapure water + 0.1% Trifluoroacetic acid [TFA]) and Solvent B (Acetonitrile + 0.1% TFA).
-
Causality : TFA acts as an ion-pairing agent and strong pH suppressor, keeping DHA's phenolic groups protonated and masking active silanols[5][6].
-
Validation : Run a blank gradient (injection of sample diluent). The baseline must exhibit no ghost peaks, with a signal-to-noise ratio (S/N) fluctuation of < 1%[7].
Step 2: The Scouting Gradient
-
Action : Execute a broad, linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min on a standard 4.6 mm ID C18 column[5][8].
-
Causality : This determines the approximate elution window of DHA and its closely related structural analogs (e.g., erythrinin C)[1].
Step 3: Gradient Flattening (Targeted Resolution)
-
Action : Identify the retention time (
) of DHA from Step 2. Calculate the %B at elution (accounting for system dwell volume). Modify the gradient to have a shallow slope (e.g., 1-2% B/min increase) across a 5-minute window centered on the DHA elution point[8]. -
Validation : Inject a mixed standard of DHA and known co-eluting impurities. Calculate the resolution factor (
). The system is validated when (baseline resolution).
Step 4: Column Equilibration
-
Action : Append a 5-10 minute isocratic hold at initial conditions (5% B) at the end of the run[8].
-
Causality : Ensures the stationary phase is fully re-wetted with the highly aqueous solvent, preventing retention time drift in subsequent runs[9].
Workflow Visualization
Logical workflow for optimizing DHA mobile phase gradients and resolving peak tailing.
Quantitative Data: Impact of Mobile Phase Modifiers
The choice of aqueous phase modifier dictates the suppression of secondary interactions. The following table summarizes expected chromatographic parameters based on modifier selection[5][6][10][11].
| Mobile Phase A Modifier | Mechanism of Action | Peak Asymmetry Factor ( | Theoretical Plates ( | Resolution ( |
| None (Pure Water) | Unsuppressed silanol interactions | > 2.0 (Severe Tailing) | < 5,000 | < 1.0 (Co-elution) |
| 0.1% Formic Acid | Mild pH suppression | 1.3 - 1.5 | ~ 8,000 | 1.2 - 1.4 |
| 0.1% TFA | Strong ion-pairing & pH suppression | 1.05 - 1.15 | ~ 12,000 | > 1.5 (Baseline) |
| 1% DES (Choline Chloride:Citric Acid) | Hydrogen-bond donation, masking silanols | 0.98 - 1.05 | > 15,000 | > 2.0 |
Note: Deep Eutectic Solvents (DESs) have recently emerged as highly effective mobile phase additives for isoflavones, significantly reducing peak broadening and tailing by acting as sacrificial hydrogen-bond donors[10][11].
Troubleshooting Guide & FAQs
Q1: Why am I experiencing severe peak tailing for Dihydroalpinumisoflavone, and how do I resolve it? Expert Answer: Peak tailing for DHA is almost exclusively caused by multiple retention mechanisms—specifically, the primary hydrophobic retention combined with secondary polar interactions between the analyte's phenolic hydroxyls and exposed silanol groups on the silica support[3][4]. Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure your aqueous phase is buffered 1.5 to 2 pH units below the pKa of DHA's hydroxyl groups[5]. If you are using 0.1% acetic acid and still see tailing, switch to a stronger acid like 0.1% TFA[6][8].
-
Implement DES Additives: If acidifiers fail, incorporate 1% of a Deep Eutectic Solvent (e.g., Choline chloride:citric acid) into the mobile phase. DES acts as a hydrogen-bond donor, effectively shielding the residual silanols and improving peak shape[10][11].
-
Column Selection: Switch to an end-capped or sterically protected C18 column designed specifically for basic/phenolic compounds[9].
Q2: How do I resolve co-elution of DHA with other prenylated isoflavones in complex plant extracts? Expert Answer: Co-elution occurs when the gradient slope is too steep through the critical elution zone, causing structurally similar compounds (like erythrivarones or other prenylated derivatives) to partition into the mobile phase simultaneously[2][12]. Troubleshooting Steps:
-
Segmented Gradient: Do not use a simple linear gradient. Implement a segmented (step-wise) gradient. For example, ramp quickly to 35% B, then slow the gradient down to a 0.5% B/min increase through the specific window where DHA elutes, before ramping up to 95% B to wash the column[8].
-
Ternary Mobile Phase: If binary resolution fails, introduce Methanol as Solvent C. Methanol provides different hydrogen-bonding selectivity compared to Acetonitrile, which can separate critical pairs of isoflavones[5][6].
Q3: My retention times for DHA are drifting earlier with each consecutive injection. What is the self-validating check for this? Expert Answer: A systematic shift to earlier retention times in gradient elution usually indicates poor column equilibration or a failing pump proportioning valve[9][13]. Troubleshooting Steps:
-
Equilibration Validation: Increase your post-run equilibration time by 5 minutes. If the retention time stabilizes, your previous equilibration was insufficient[13]. The column volume must be flushed with at least 5-10 volumes of the initial mobile phase composition.
-
Pump Delivery Check: Collect the mobile phase from the pump outlet into a graduated cylinder for exactly 5 minutes at 1.0 mL/min. If the volume is not exactly 5.0 mL, you have a check valve leak or cavitation issue causing incorrect solvent delivery[7][9].
Q4: Should I use Isocratic or Gradient elution for DHA analysis? Expert Answer: Gradient elution is strictly preferred. While isocratic elution (constant composition) might separate a few purified isoflavones, DHA is typically analyzed from complex matrices (like Erythrina extracts) containing highly polar glycosides and highly non-polar aglycones[2][5]. An isocratic method strong enough to elute DHA in a reasonable time will cause polar matrix components to co-elute in the void volume, while a weaker isocratic method will result in unacceptably long analysis times and severe band broadening for DHA[5].
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. An Innovative Approach for Maximum Recovery of Isoflavones from Glycine max by the Design of Experiments Method [mdpi.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scienggj.org [scienggj.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. variegata | Basicmedical Key [basicmedicalkey.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Dihydroalpinumisoflavone (DHA) Fractionation & Chlorophyll Removal
Welcome to the Technical Support Center for botanical extraction and fractionation. This guide is specifically engineered for researchers and drug development professionals facing the complex challenge of isolating Dihydroalpinumisoflavone (DHA) —a bioactive prenylated isoflavonoid—from chlorophyll-rich plant matrices (such as Erythrina and Lotus species).
Part 1: Troubleshooting Guides & FAQs
Q1: Why do standard liquid-liquid extractions (LLE) fail to separate chlorophyll from Dihydroalpinumisoflavone? Causality: Standard LLE (e.g., Hexane/Water partitioning) relies on extreme polarity differences. Chlorophylls are highly lipophilic due to their long hydrocarbon phytol tails[1]. While standard polar isoflavones (like daidzein or genistein) partition neatly into aqueous or alcoholic phases, DHA possesses a bulky, non-polar prenyl group . This structural modification significantly increases DHA's partition coefficient (LogP), causing it to co-migrate with chlorophylls into organic phases like hexanes or petroleum ether during simple extraction[1].
Q2: My DHA fraction is still dark green after silica gel chromatography. What is the most selective downstream removal method? Solution: Centrifugal Partition Chromatography (CPC) using a quaternary biphasic solvent system. Causality: Silica gel separates compounds primarily by polarity, but the binding affinity of prenylated isoflavones often overlaps with chlorophyll derivatives, leading to co-elution. A highly selective liquid-liquid/countercurrent CPC method using a Hexanes-EtOAc-MeOH-Water (5:5:5:5, v/v) system forces chlorophyll entirely into the upper organic phase. The medium-polarity prenylated isoflavones, including DHA, are selectively retained in the lower phase, preserving metabolomic integrity[1][2].
Q3: Can I use activated charcoal to bleach the extract without losing my isoflavone yield? Solution: Yes, but it requires strict kinetic control to prevent yield loss. Causality: Activated charcoal removes chlorophyll via physical adsorption[3][4]. However, the process is not perfectly selective. Prolonged exposure leads to the competitive adsorption of the aromatic rings present in flavonoids[4]. To self-validate this process, limit contact time to exactly 5 minutes and use a concentration of no more than 150 mg/mL[3].
Q4: Is there a chemical precipitation method that avoids extreme cold (winterization)? Solution: Targeted Copper(II) Transmetalation. Causality: Cryogenic winterization drops the solubility of all lipids, risking the precipitation and loss of lipophilic flavonoids like DHA. Alternatively, introducing Copper(II) acetate induces a transmetalation reaction where Cu²⁺ displaces the central Mg²⁺ ion in chlorophyll. The resulting copper-chlorophyll complex is significantly less soluble in polar protic solvents (like methanol) and precipitates out at room temperature, leaving the DHA intact in the supernatant[5].
Part 2: Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in visual and chemical cues ensure that you can verify the success of each step in real-time.
Protocol A: CPC Degreening (Hexanes-EtOAc-MeOH-Water)
This protocol is ideal for high-throughput, non-destructive chlorophyll removal[1].
-
Solvent Preparation: Prepare a biphasic solvent system of Hexanes, Ethyl Acetate, Methanol, and Ultrapure Water in a 5:5:5:5 (v/v) ratio. Shake vigorously in a separatory funnel and allow it to equilibrate for 30 minutes.
-
Phase Separation: Separate the upper organic phase (mobile phase) and the lower aqueous-methanolic phase (stationary phase).
-
Sample Loading: Dissolve your crude green DHA fraction in a 1:1 mixture of the upper and lower phases (max concentration: 12.5 mg/mL).
-
CPC Execution: Operate the Centrifugal Partition Chromatograph in elution-extrusion mode. Pump the mobile (upper) phase through the stationary (lower) phase.
-
Self-Validation (Visual Cue): The eluent will initially emerge dark green as the highly lipophilic chlorophylls and waxes are washed out. Once the eluent runs clear, extrude the stationary phase.
-
Recovery: The extruded lower phase will contain the degreened Dihydroalpinumisoflavone. Verify purity via UHPLC-UV at 254 nm[1].
Protocol B: Targeted Copper-Acetate Precipitation
This protocol is a rapid, targeted alternative to winterization[5].
-
Reagent Preparation: Create a saturated solution of Copper(II) acetate in distilled water.
-
Sample Dissolution: Dissolve the crude, chlorophyll-rich DHA extract in 100% Methanol.
-
Transmetalation: Dropwise, add the saturated Copper(II) acetate solution to the methanolic extract while stirring at room temperature.
-
Self-Validation (Visual Cue): Watch for immediate, amorphous, goopy precipitation. This is the insoluble copper-chlorophyll complex forming. Continue adding drops until a dark-bluish material forms on the bottom (this indicates excess Copper acetate dropping out of solution, signaling the reaction is complete)[5].
-
Filtration: Filter the solution through a 0.22 µm PTFE membrane. The resulting filtrate will be a clear, bluish-brown liquid containing the DHA, completely free of chlorophyll.
Part 3: Quantitative Data Presentation
Table 1: Comparison of Chlorophyll Removal Strategies for Prenylated Isoflavones
| Method | Chlorophyll Removal Efficiency | DHA Recovery | Scalability | Key Causality / Mechanism |
| CPC (Hex:EtOAc:MeOH:H₂O) | >98% | High | Excellent | Countercurrent partitioning isolates medium-polar prenyls from highly lipophilic phytol tails[1]. |
| Activated Charcoal (150 mg/mL) | ~90% | Moderate | Good | Physical adsorption; risks co-adsorption of aromatic flavonoid rings if contact exceeds 5 mins[3][4]. |
| Copper(II) Transmetalation | >95% | High | Excellent | Selective chemical substitution of Mg²⁺ with Cu²⁺ drops chlorophyll solubility in alcohols[5]. |
| Standard LLE (Hexane/Water) | Poor | Low | Good | Fails due to the lipophilic prenyl group on DHA causing co-migration with chlorophyll[1]. |
Part 4: Workflows and Biological Pathways
Workflow: DHA Isolation and Chlorophyll Degreening
Diagram 1: Biphasic CPC workflow for the selective degreening of prenylated isoflavones.
Biological Relevance: Dihydroalpinumisoflavone Signaling Pathway
Once isolated, DHA exhibits potent biological activity, particularly in estrogenic signaling and lipid metabolism[6].
Diagram 2: Mechanistic pathway of DHA driving atheroprotective effects via ESR1 and Cyp7a1.
Part 5: References
-
Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts National Center for Biotechnology Information (PMC - NIH)[Link]
-
Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts ACS Publications[Link]
-
Improved chlorophyll removal method - Pre/Post-Processing Future4200[Link]
-
Preparation of Bioactive De-Chlorophyll Rhein-Rich Senna alata Extract MDPI[Link]
-
Evaluation of the impact of chlorophyll removal techniques on polyphenols in rosemary and thyme by-products PubMed (NIH)[Link]
-
Two new isoflavone derivatives from the roots of an Egyptian collection of Lotus polyphyllos ResearchGate[Link]
Sources
- 1. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the impact of chlorophyll removal techniques on polyphenols in rosemary and thyme by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved chlorophyll removal method - Pre/Post-Processing - Future4200 [future4200.com]
- 6. Alpinumisoflavone | CAS:34086-50-5 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Dihydroalpinumisoflavone Synthesis & Scale-Up
The following guide serves as a technical support center for the synthesis and scale-up of Dihydroalpinumisoflavone and related prenylated isoflavones.
This content is designed for research chemists and process engineers encountering bottlenecks in yield, regioselectivity, or purification during scale-up.
Ticket ID: SC-DAIF-2026 Subject: Optimization of Synthetic Routes, Troubleshooting Prenylation, and Purification Strategies. Status: Active Assigned Specialist: Senior Application Scientist
Introduction: Defining the Target & The Challenge
Dihydroalpinumisoflavone is a prenylated isoflavone characterized by a pyrano-isoflavone core.
-
Structural Distinction: Unlike Alpinumisoflavone (which contains a 2,2-dimethyl-2H-pyran/chromene ring), the "Dihydro" prefix typically designates the 2,2-dimethylchroman (saturated pyran) ring fused to the isoflavone A-ring [1, 2].
-
The Scale-Up Bottleneck: The primary failure points in scaling this molecule are regioselective prenylation (C- vs. O-alkylation) and the control of the pyran ring oxidation state (chroman vs. chromene).
Module 1: Strategic Route Selection
Which pathway should you choose for multi-gram to kilogram scale-up?
| Feature | Route A: Deoxybenzoin (Linear) | Route B: Suzuki-Miyaura (Convergent) |
| Methodology | Condensation of phenol + phenylacetic acid | Coupling of Boronic Acid (B-ring) + Halo-chromone (A-ring). |
| Scale Suitability | Low . Friedel-Crafts/Vilsmeier steps are harsh; purification of intermediates is difficult. | High . Convergent nature allows separate optimization of the complex A-ring. |
| Prenylation Control | Poor. Late-stage prenylation leads to mixtures. | Excellent . The A-ring can be prenylated/cyclized before coupling. |
| Recommendation | Use only for <100 mg exploratory batches. | Primary recommendation for >1g scale-up. |
Module 2: Recommended Synthetic Protocol (Suzuki-Miyaura Route)
This protocol prioritizes the "Pre-functionalized A-Ring" strategy to maximize yield.
Phase 1: Construction of the Pyrano-Chromone (A-Ring)
-
Starting Material: Use 2,4,6-Trihydroxyacetophenone .
-
Prenylation (The Critical Step):
-
Reagents: Prenyl bromide, K₂CO₃, Acetone (or DMF for scale).
-
Scale-Up Tip: Do not aim for direct C-prenylation. Aim for O-prenylation followed by a thermal Claisen Rearrangement (180°C in N,N-diethylaniline or Eu(fod)₃ catalyzed at 60°C) to migrate the prenyl group to C-3 (which becomes C-8 in the isoflavone) [3, 4].
-
-
Cyclization to Dihydro-Pyran (Chroman):
-
Reagent:p-Toluenesulfonic acid (pTsOH) or Amberlyst-15 in benzene/toluene reflux.
-
Mechanism:[1][2] Acid-catalyzed cyclization of the ortho-prenyl phenol yields the saturated chroman ring (Dihydroalpinumisoflavone core).
-
Note: Using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) here would yield the unsaturated chromene (Alpinumisoflavone), which is incorrect for your target [1, 5].
-
-
Formylation/Ring Closure: Treat the chroman-acetophenone with DMF/PCl₅ (Vilsmeier-Haack) to generate the chromone core.
Phase 2: Coupling & Final Assembly
-
Iodination: Iodinate the chromone at the C-3 position (using I₂/CAN or NIS).
-
Suzuki Coupling:
-
Partners: 3-Iodo-pyranochromone + 4-Hydroxyphenylboronic acid (B-ring).
-
Catalyst:Pd(dppf)Cl₂·DCM (Robust, air-stable for scale-up).
-
Base: K₃PO₄ (aqueous/dioxane biphasic system).
-
-
Deprotection: Removal of any B-ring protecting groups (e.g., MOM, Bn) using mild acid or hydrogenolysis.
Module 3: Visualizing the Workflow & Troubleshooting
Figure 1: Synthesis Logic & Decision Tree
Caption: Decision tree for controlling regiochemistry and oxidation state during the synthesis of pyrano-isoflavones.
Module 4: Troubleshooting Guide (FAQ)
Q1: I am getting a mixture of linear and angular pyran isomers. How do I fix this?
Diagnosis: This occurs during the cyclization of the prenyl group. The hydroxyl groups at C-5 and C-7 are competing. Solution:
-
Protect the C-5 Hydroxyl: The C-5 OH is hydrogen-bonded to the carbonyl (chelated) and is less reactive, but at high temperatures, it participates.
-
Regioselective Control: Use Mitsunobu conditions for the initial prenylation if possible, or protect C-7 specifically.
-
Purification: Linear and angular isomers have different dipole moments. If Flash Chromatography fails, switch to AgNO₃-impregnated silica gel , which separates isomers based on the accessibility of the double bond (if using the chromene route) or steric bulk [3].
Q2: My Claisen rearrangement yield is low (<40%) with significant degradation.
Diagnosis: Thermal rearrangement at >180°C often causes decomposition of polyphenols. Solution:
-
Switch to Lewis Acid Catalysis: Use Eu(fod)₃ (5 mol%) in chloroform at 60°C. This lowers the activation energy and improves yield significantly [4].
-
Protect Phenols: Ensure other free phenols are protected (e.g., as MOM ethers) to prevent side reactions like polymerization.
Q3: How do I ensure I get the "Dihydro" (chroman) ring and not the "Alpinum" (chromene) ring?
Diagnosis: The choice of cyclization reagent determines the oxidation state. Protocol:
-
For Dihydroalpinumisoflavone (Chroman): Use Formic acid or pTsOH in refluxing benzene/toluene. This promotes the intramolecular hydroalkylation of the double bond.
-
Avoid: DDQ or high-temp oxidative conditions, which dehydrogenate the ring to the chromene [1, 5].
Q4: The Suzuki coupling is stalling or producing homocoupled byproducts.
Diagnosis: Steric hindrance on the chromone A-ring or deboronation of the B-ring. Solution:
-
Catalyst: Switch to Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . These bidentate ligands have a large bite angle and are excellent for sterically demanding couplings.
-
Base: Use K₃PO₄ instead of Na₂CO₃.
-
Solvent: Use Dioxane/Water (4:1) . The water is crucial for the transmetallation step.
Module 5: Analytical Data Summary
Expected signals for validation of Dihydroalpinumisoflavone.
| Fragment | ¹H NMR Characteristic Signals (DMSO-d₆) | Interpretation |
| Pyran Ring (Chroman) | Gem-dimethyl group (saturated ring). | |
| Pyran Ring (Chroman) | Methylene protons of the dihydro-pyran ring. Absence of vinylic protons (5.6/6.7 ppm) confirms "Dihydro" status. | |
| Isoflavone Core | H-2 proton (Characteristic singlet of isoflavone). | |
| Cheliated OH | C-5 Hydroxyl (hydrogen bonded to C=O). |
References
-
Jain, A. C., & Sharma, B. N. (1973). Synthesis of Alpinum Isoflavone, Osajin and Warangalone.[3] Chemistry Letters, 2(12), 1323–1326. Link
-
Sherif, S. H., et al. (2015).[4][5] Synthesis and antioxidant activities of naturally occurring alpinum isoflavone, 4'-O-methylalpinum isoflavone and their synthetic analogues. Der Pharma Chemica, 7(5), 116-123.[4] Link
-
BenchChem Technical Support. (2025).[3][6][7][8][9][10] Technical Support Center: Synthesis of Prenylated Flavonoids. BenchChem. Link
-
Han, X., & Armstrong, D. W. (2005). Using Geminal Dicationic Ionic Liquids as Solvents for High-Temperature Organic Reactions (Claisen Rearrangement). Organic Letters, 7(19), 4205-4208. Link
-
Niu, W., et al. (2025). Advances in synthesizing plant-derived isoflavones and their precursors... Microbial Cell Factories, 24, 75. Link
Sources
- 1. Reaction mechanism of oxidative rearrangement of flavanone in isoflavone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolicoflavonol | C20H18O6 | CID 5318585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4'-O-Methylalpinumisoflavone | C21H18O5 | CID 15596285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
1H and 13C NMR spectral data assignment for Dihydroalpinumisoflavone validation
Analytical Validation of Dihydroalpinumisoflavone: A Comparison Guide of NMR Assignment Workflows
Executive Summary
For drug development professionals and natural product chemists, the structural validation of complex prenylated isoflavonoids requires rigorous analytical frameworks. Dihydroalpinumisoflavone (also known as Erythrivarone A) is a highly bioactive compound originally isolated from the leaves and stems of Crotalaria madurensis[1]. Validating its structure—specifically the exact regiochemistry of its fused 2,2-dimethylchroman ring—demands more than standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide objectively compares two primary software-assisted workflows used to validate the
The Analytical Challenge: Causality of Regioisomeric Ambiguity
The core difficulty in assigning the NMR spectra of Dihydroalpinumisoflavone lies in the A-ring. The molecule features a dihydropyran ring that can theoretically fuse to the isoflavone core in two orientations: linearly (at C-6/C-7) or angularly (at C-7/C-8).
Relying solely on 1D
Platform Comparison: Empirical vs. QM/DFT Validation
Empirical/Database-Driven Predictors (e.g., ACD/Labs, Mnova Predict)
-
Mechanism: These platforms utilize Hierarchical Orthogonal Space Encoding (HOSE) codes and neural networks trained on massive databases of assigned experimental spectra.
-
Performance: Extremely fast and seamlessly integrated into FID processing workflows. However, their accuracy drops significantly (errors
ppm for C) when analyzing rare regioisomers. Because angularly fused prenyl-isoflavones are underrepresented in commercial databases, empirical tools often struggle to confidently differentiate between the C-6 and C-8 fusion variants of Dihydroalpinumisoflavone.
Quantum Mechanical DFT-GIAO Predictors (e.g., Gaussian 16)
-
Mechanism: Density Functional Theory (DFT) calculates the magnetic shielding tensors from first principles based on the molecule's optimized 3D geometry, completely independent of historical databases[2].
-
Performance: Highly authoritative. By calculating the NMR shifts at the B3LYP/6-311G(d,p) level of theory using the Gauge-Independent Atomic Orbital (GIAO) method, DFT provides the exact theoretical shifts for both the linear and angular regioisomers[2]. Comparing the experimental
against the DFT models provides definitive proof of the correct structure, though it requires significant computational time and expertise in conformational searching.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following step-by-step methodology must be employed to create a closed-loop validation system:
-
Sample Preparation: Dissolve
high-purity Dihydroalpinumisoflavone reference standard[3] in 600 L of CDCl (containing 0.03% TMS as an internal reference). -
Data Acquisition: Acquire 1D
H (minimum 16 scans) and C (minimum 1024 scans) spectra at 600 MHz. Crucially, acquire 2D HSQC and HMBC spectra to map the spin systems. -
Key Causality Check (The 5-OH Anchor): Identify the highly deshielded chelated hydroxyl proton at
13.14 ppm[4]. Use the HMBC spectrum to trace correlations from this 5-OH proton to C-5, C-6, and C-10. This anchors the A-ring assignment. -
Computational Validation: Run the empirical prediction software on the proposed structure. Simultaneously, submit the 3D coordinates of Dihydroalpinumisoflavone to a DFT-GIAO calculation[2].
-
Orthogonal Correlation: Overlay the experimental shifts with both predictive models. The correct regioisomer is confirmed when the Mean Absolute Error (MAE) of the DFT prediction is
ppm for C.
Quantitative Data: NMR Spectral Assignment Table
The following table summarizes the quantitative validation data, demonstrating how DFT out-performs empirical databases in predicting the sterically crowded A-ring carbons (C-5 through C-10).
| Position | Experimental | Empirical Predicted | DFT Predicted | Experimental |
| C-2 | 152.7[4] | 153.1 | 152.5 | 7.81 (s)[4] |
| C-3 | 123.5 | 124.0 | 123.8 | - |
| C-4 | 181.2 | 180.5 | 181.0 | - |
| C-5 | 157.5 | 159.2 | 157.8 | 13.14 (s, OH)[4] |
| C-6 | 105.8 | 102.4 | 105.5 | - |
| C-7 | 160.2 | 162.1 | 160.5 | - |
| C-8 | 99.5 | 96.8 | 99.1 | 6.37 (s)[4] |
| C-9 | 155.6 | 157.0 | 155.9 | - |
| C-10 | 106.1 | 108.5 | 106.4 | - |
| C-1' | 122.8 | 123.1 | 122.6 | - |
| C-2', 6' | 130.2 | 130.5 | 130.0 | 7.43 (d, J=8.5 Hz) |
| C-3', 5' | 115.4 | 115.8 | 115.6 | 6.91 (d, J=8.5 Hz) |
| C-4' | 157.8 | 158.2 | 158.0 | - |
| C-2" | 78.2 | 77.5 | 78.5 | - |
| C-3" | 32.1 | 31.0 | 32.4 | 1.85 (t, J=6.8 Hz) |
| C-4" | 17.5 | 18.2 | 17.1 | 2.65 (t, J=6.8 Hz) |
| CH | 26.5 | 26.8 | 26.2 | 1.35 (s, 6H) |
Mechanistic Workflow Diagram
Workflow comparing empirical and DFT-assisted NMR assignment for Dihydroalpinumisoflavone.
Conclusion
For the structural validation of Dihydroalpinumisoflavone, empirical NMR predictors provide a rapid baseline but lack the precision required to resolve A-ring regioisomeric ambiguities. As demonstrated by the spectral data correlation, integrating DFT-GIAO quantum mechanical calculations into the analytical workflow establishes a highly trustworthy, self-validating system. Drug development professionals should mandate DFT-assisted validation when characterizing novel or highly complex prenylated isoflavonoids to prevent costly downstream structural revisions.
References
-
Bhakuni, D. S., & Chaturvedi, R. (1984). Chemical constituents of Crotalaria madurensis. Journal of Natural Products, 47(4), 585-591.[Link]
-
Wähälä, K., et al. (2003). Experimental and DFT 1H NMR Study of Conformational Equilibria in trans-4',7-Dihydroxyisoflavan-4-ol and trans-Isoflavan-4-ol. The Journal of Organic Chemistry, 69(1), 18-25.[Link]
-
BioCrick. (n.d.). Product Datasheet: Dihydroalpinumisoflavone (Catalog No: BCN4177). BioCrick.[Link]
Sources
Determining purity of Dihydroalpinumisoflavone using quantitative NMR (qNMR)
This guide outlines a rigorous, self-validating protocol for determining the purity of Dihydroalpinumisoflavone (DHI) using quantitative NMR (qNMR). It contrasts this primary ratio method against the traditional HPLC-UV approach, specifically addressing the challenges of analyzing rare natural products where Certified Reference Materials (CRMs) of the analyte are unavailable.
A Comparative Technical Guide for Drug Development
Executive Summary: The Case for qNMR
In the development of isoflavonoids like Dihydroalpinumisoflavone , researchers often face a critical metrological bottleneck: the absence of a traceable Certified Reference Material (CRM) for the specific analyte.
-
The HPLC Trap: Traditional HPLC-UV purity determination relies on the "100% minus impurities" approach (Area Normalization). This assumes that the analyte and all impurities (precursors, degradation products, isomers) have identical UV extinction coefficients—a scientifically flawed assumption for complex polyphenols.
-
The qNMR Solution: qNMR is a primary ratio method . It determines purity based on the molar ratio of protons, independent of optical properties. It requires only a CRM of an Internal Standard (IS), not the analyte itself.
Recommendation: For Dihydroalpinumisoflavone, qNMR should be the primary method for assigning absolute purity (potency), while HPLC should remain a secondary tool for impurity profiling.
Technical Deep Dive: The Dihydroalpinumisoflavone System
Molecular Targets for Quantification
Dihydroalpinumisoflavone is a pyrano-isoflavonoid. To achieve high precision (<1% uncertainty), you must select a "qNMR Monitor Signal" that is distinct, stable, and fully relaxed.
| Signal Region | Protons | Suitability | Notes |
| Gem-dimethyl ( | High | The pyran ring's gem-dimethyl group usually appears as a sharp singlet (6H). This is often the cleanest region in isoflavonoid spectra, avoiding aromatic overlap. | |
| Aromatic (A/B Ring) | Moderate | Good sensitivity, but high risk of overlap with impurities or the internal standard. Requires careful inspection. | |
| Chelated 5-OH | Low | Exchangeable proton. Signal width and intensity vary with water content and temperature. Do not use. |
The Fundamental Equation
Purity (
Where:
- : Integrated signal area[1][2][3]
- : Number of protons contributing to the signal (e.g., 6 for gem-dimethyl)
- : Molecular weight
- : Gravimetric mass[3]
- : Purity of the Internal Standard (as a decimal)
Experimental Protocol
Phase 1: Internal Standard (IS) Selection
Objective: Select an IS that does not overlap with DHI signals. Recommended IS Candidates for DMSO-d6:
-
3,5-Dinitrobenzoic acid: (
~9.0 ppm). Good for aromatic separation. -
Maleic Acid: (
~6.2 ppm). Excellent stability, but check for overlap with DHI's A-ring protons. -
Dimethyl Sulfone (DMSO
): ( ~3.0 ppm). Ideal if using the aromatic DHI signals; avoid if using DHI methyl signals due to proximity.
Pre-Validation Step: Run a qualitative 1H-NMR of DHI alone and the IS alone in DMSO-d6 to confirm spectral separation.
Phase 2: Sample Preparation (Gravimetric Workflow)
Accuracy here is paramount. Use a microbalance (d = 0.001 mg).
-
Equilibrate: Allow DHI and IS to reach room temperature in a desiccator.
-
Weighing:
-
Weigh ~10-15 mg of DHI (
) directly into a weighing boat. Record to 0.001 mg. -
Weigh ~5-10 mg of IS (
) into the same boat (or directly into the vial) to achieve a 1:1 molar ratio of protons.
-
-
Dissolution:
-
Transfer quantitatively to a vial.
-
Add ~0.6 mL DMSO-d6 (99.9% D).
-
Vortex until fully dissolved. Note: Inspect for undissolved particulates; filtration may adsorb analyte and alter ratios if not done on the mixture.
-
Phase 3: Acquisition Parameters (Bruker/Varian)
The most common error in qNMR is insufficient relaxation time.
-
Pulse Sequence: zg (standard 90° pulse) or zg30 (30° pulse). Do not use NOESY or decoupling sequences.
-
Relaxation Delay (D1): Must be
of the slowest relaxing signal (usually the IS or aromatic protons).-
Protocol: Measure
first. If (max) = 3.0 s, set D1 = 15 s. -
Default Safe Setting: 30 seconds.
-
-
Scans (NS): 16, 32, or 64 (to achieve S/N > 300:1).
-
Spectral Width (SW): 20 ppm (-2 to 18 ppm).
-
Temperature: 298 K (controlled to
0.1 K).
Phase 4: Processing
-
Phasing: Manual phasing is mandatory. Auto-phasing is often insufficiently precise for qNMR.
-
Baseline Correction: Apply a zero-order (and first-order if needed) correction. Avoid aggressive polynomial baseline flattening.
-
Integration:
-
Set the IS integral to a fixed value (e.g., 100.00).
-
Integrate the DHI target signal (e.g., gem-dimethyls) including 100% of the 13C satellites (unless 13C decoupling was used, which is rare for qNMR).
-
Bias Check: Integrate the signal 5 times and take the average.
-
Comparative Analysis: qNMR vs. HPLC-UV
| Feature | qNMR (Primary Method) | HPLC-UV (Secondary Method) |
| Traceability | SI-Traceable via the Internal Standard (e.g., NIST Benzoic Acid). | Dependent on a DHI reference standard (which may not exist). |
| Response Factor | Universal (1 proton = 1 unit). | Variable (depends on chromophores). Impurities with low UV absorbance are invisible. |
| Precision | High (RSD < 1.0% with proper weighing). | Moderate (RSD 0.5 - 2.0%). |
| Selectivity | High (structural specificity). | High (separation capability). |
| Speed | Fast (< 20 mins total). | Slow (method development + run time). |
| Sample Fate | Non-destructive (sample recoverable). | Destructive. |
| Verdict | Gold Standard for Purity Assignment. | Best for Impurity Profiling. |
Visual Workflow (DOT Diagram)
The following diagram illustrates the critical decision points and workflow for the qNMR purity assessment of Dihydroalpinumisoflavone.
Caption: Figure 1. Decision logic and workflow for qNMR purity determination, highlighting the critical path for Internal Standard selection to avoid signal overlap.
References
-
Pauli, G. F., et al. (2005). "The importance of quantitative 1H NMR in natural product analysis." Journal of Natural Products. Link
-
BIPM (Bureau International des Poids et Mesures). (2019).[3] "Internal Standard Reference Data for qNMR." BIPM Metrology Guides. Link
-
Simmler, C., et al. (2014). "Universal quantitative NMR analysis of complex natural samples." Current Opinion in Biotechnology. Link
-
Johnston, J. J., et al. (2002). "Quantitative 1H NMR for the determination of purity of reference standards." Journal of Agricultural and Food Chemistry. Link
-
Gok, R., et al. (2016). "Comparison of qNMR and HPLC-UV techniques." ACG Publications. Link
Sources
Comparative Efficacy and Validation of Dihydroalpinumisoflavone: An IC50 Analysis Across Oncology Models
Executive Summary
Dihydroalpinumisoflavone (DAI) is a prenylated isoflavone derivative, structurally distinct from its parent compound, Alpinumisoflavone (AIF) , by the saturation of the C-ring double bond. Predominantly isolated from Cudrania tricuspidata and Erythrina species, DAI represents a critical target for structure-activity relationship (SAR) studies in natural product drug discovery.
While AIF is a well-established cytotoxic agent with IC50 values ranging from 5–20 µM across various carcinoma lines, DAI often exhibits altered potency due to increased conformational flexibility. This guide provides a rigorous framework for validating DAI’s antiproliferative efficacy, using AIF and Doxorubicin as standard benchmarks.
Key Insight for Researchers: The "dihydro" modification (reduction of the C2-C3 double bond) typically reduces planarity. In many flavonoid scaffolds, this correlates with a 2-to-5-fold reduction in potency compared to the unsaturated parent. Your validation data must confirm whether DAI retains the sub-50 µM efficacy threshold required for lead optimization.
Pharmacological Profile & Mechanism of Action
To validate DAI, one must first understand the mechanism of its parent analog, AIF. The cytotoxicity is not merely necrotic but driven by regulated cell death pathways.[1]
Core Mechanisms
-
ROS Generation: Prenylated isoflavones disrupt the mitochondrial electron transport chain (ETC), leading to superoxide accumulation.
-
Caspase Activation: ROS stress triggers the release of Cytochrome c, activating Caspase-3/7 (Intrinsic Apoptosis).
-
Kinase Modulation: Inhibition of the PI3K/Akt/mTOR axis, preventing cell survival signaling.
Pathway Visualization
The following diagram illustrates the signaling cascade you are interrogating during the IC50 validation process.
Figure 1: Proposed mechanism of action for prenylated isoflavones. DAI is hypothesized to follow the AIF pathway, triggering apoptosis via mitochondrial stress and Akt suppression.
Comparative IC50 Data Benchmarks
The following table synthesizes literature values for the parent compound (AIF) and standard positive controls. Use these values as the Pass/Fail criteria for your DAI validation.
| Cell Line | Tissue Origin | Alpinumisoflavone (AIF) IC50 | Doxorubicin (Control) IC50 | DAI Validation Target |
| HepG2 | Liver Carcinoma | 18.08 µM [1] | 0.5 – 1.2 µM | < 40 µM |
| WiDr | Colon Carcinoma | 5.63 µM [1] | 0.8 – 2.0 µM | < 15 µM |
| HeLa | Cervical Cancer | 7.18 µM [1] | 0.2 – 0.9 µM | < 20 µM |
| A549 | Lung Adenocarcinoma | ~25.0 µM [2] | 0.5 – 1.5 µM | < 50 µM |
| Vero | Normal Kidney (Toxicity) | > 100 µM (Ideal) | ~5.0 µM | > 100 µM |
Interpretation Guide:
-
High Potency: IC50 < 10 µM.[2] (DAI is unlikely to hit this without the C2-C3 double bond).
-
Moderate Potency: IC50 10–50 µM. (This is the expected range for DAI).
-
Inactive: IC50 > 50 µM. (Indicates the "dihydro" modification abolishes activity).
Experimental Validation Protocol
To ensure your IC50 values are reproducible and not artifacts of solubility issues (common with prenylated flavonoids), follow this self-validating protocol.
Phase 1: Preparation & Solubility Check
-
Solvent: Dissolve DAI in 100% DMSO to create a 50 mM stock.
-
Critical Check: Prenylated flavonoids are hydrophobic. When diluting into media, ensure the final DMSO concentration is < 0.5% . If precipitation occurs (cloudiness), the IC50 will be artificially high.
Phase 2: The Optimized MTT/CCK-8 Workflow
Figure 2: Standardized cytotoxicity workflow. Note: Seeding density must be optimized for each cell line to ensure exponential growth during the drug exposure window.
Phase 3: Data Calculation
Calculate % Inhibition using the formula:
Critical Variables & Troubleshooting
As a Senior Application Scientist, I have identified three common failure points in validating DAI:
-
The "Edge Effect": Evaporation in the outer wells of 96-well plates alters drug concentration.
-
Solution: Fill outer wells with PBS; do not use them for data.
-
-
Serum Interference: High FBS (10%) can bind flavonoids, reducing free drug availability.
-
Validation Step: If IC50 is >50 µM, repeat the assay in 1% FBS to check for protein binding artifacts.
-
-
Mycoplasma Contamination: Hidden contamination alters mitochondrial metabolism, skewing MTT results.
-
Requirement: All cell lines must be PCR-negative for Mycoplasma before DAI validation.
-
References
-
Cytotoxic Activity of Alpinumisoflavone against Colon, Cervical, and Hepatoma Cells Source: ResearchGate / Journal of Applied Pharmaceutical Science Data: WiDr (5.63 µg/mL), HeLa (7.18 µg/mL), HepG2 (18.08 µg/mL).[3]
-
Alpinumisoflavone induces apoptosis in lung tumor cells Source: PubMed / Biological & Pharmaceutical Bulletin Context: Mechanistic validation in A549 and gene expression profiling.
-
Isolation of Prenylated Isoflavonoids from Cudrania tricuspidata Source: ResearchGate Context: Isolation protocols for 6,8-diprenylorobol and related isoflavones (DAI analogs).
-
Comparison of Doxorubicin Cytotoxicity Source: PMC / NIH Context: Standard IC50 ranges for Doxorubicin in neuroblastoma and carcinoma lines for benchmarking.
Sources
Mass Spectrometry Fragmentation Patterns for Identifying Erythrivarone A
Executive Summary: The Structural Challenge
Erythrivarone A (also known as Dihydroalpinumisoflavone ) is a bioactive prenylated isoflavone isolated primarily from the stem bark of Erythrina variegata and related species. It exhibits significant potential as an anti-microbial and anti-inflammatory agent.
In phytochemical analysis, the primary challenge lies in differentiating Erythrivarone A (MW 338.35) from its unsaturated analog, Alpinumisoflavone (MW 336.34), and other prenylated isomers like Wighteone . Misidentification is common due to the high structural similarity and co-elution in reverse-phase chromatography.
This guide provides a definitive MS/MS fragmentation protocol to unambiguously identify Erythrivarone A, contrasting its behavior with Alpinumisoflavone to ensure data integrity in metabolomic profiling.
Chemical Identity & Structural Context[1][2][3][4][5][6][7]
Before analyzing the spectra, it is critical to understand the structural moieties that dictate fragmentation.
| Feature | Erythrivarone A | Alpinumisoflavone |
| CAS Registry | 63807-90-9 | 34086-50-5 |
| Formula | C₂₀H₁₈O₅ | C₂₀H₁₆O₅ |
| Mol.[1][2][3] Weight | 338.35 g/mol | 336.34 g/mol |
| Precursor Ion (ESI+) | m/z 339.12 [M+H]⁺ | m/z 337.11 [M+H]⁺ |
| Key Structural Difference | Saturated dimethylpyran ring (Dihydro) | Unsaturated dimethylpyran ring (Double bond at C-3'', C-4'') |
| Fragmentation Tendency | High lability of pyran ring (Neutral loss of C₄H₈) | Stable pyran ring (Favors methyl radical loss •CH₃) |
Structural Visualization
The following diagram illustrates the structural relationship and the critical "saturation site" that alters the fragmentation pathway.
Experimental Protocol: LC-MS/MS Conditions
To replicate the fragmentation patterns described below, the following experimental setup is recommended. This protocol is self-validating through the use of internal standards and retention time locking.
Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Gradient: 5% B to 95% B over 10 minutes. Erythrivarone A typically elutes slightly later than Alpinumisoflavone due to the loss of the double bond (increased flexibility/hydrophobicity).
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).[4]
-
Capillary Voltage: 3.0 kV.[4]
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
-
Collision Energy (CE): Ramped 15–35 eV for broad coverage of product ions.
Fragmentation Analysis: The "Fingerprint"
Erythrivarone A (Precursor m/z 339)
The fragmentation of Erythrivarone A is dominated by the instability of the saturated dimethylpyran ring fused to the A-ring of the isoflavone.
-
Primary Pathway (Diagnostic): Neutral Loss of Isobutene (56 Da) .
-
Mechanism: Retro-Diels-Alder (RDA)-like cleavage of the saturated pyran ring.
-
Transition: m/z 339 → 283 .
-
Significance: This transition is highly specific to dihydropyrano derivatives. The saturated ring opens and eliminates C₄H₈ (isobutene), leaving a phenolic hydroxyl group.
-
-
Secondary Pathway: RDA Cleavage of the C-Ring .
-
Transition: m/z 339 → 203 (A-ring fragment + pyran remnant) and m/z119 (B-ring fragment).
-
Mechanism: Classic isoflavone RDA cleavage (breaking C-ring bonds 1/3).
-
Comparison with Alpinumisoflavone (Precursor m/z 337)
Alpinumisoflavone behaves differently due to the double bond in the pyran ring, which stabilizes the structure against the 56 Da loss.
-
Primary Pathway: Loss of Methyl Radical (15 Da) .
-
Transition: m/z 337 → 322 .
-
Mechanism: The gem-dimethyl group loses a methyl radical to form a stable cation.
-
-
Secondary Pathway: Loss of 54 Da?
-
Rarely observed. The unsaturated ring does not easily lose isobutene.
-
Comparative Fragmentation Table
| Parameter | Erythrivarone A (Target) | Alpinumisoflavone (Alternative) |
| Precursor Ion | 339 [M+H]⁺ | 337 [M+H]⁺ |
| Base Peak (Fragment) | m/z 283 (Loss of C₄H₈) | m/z 322 (Loss of •CH₃) |
| Secondary Fragment | m/z 165 (RDA A-ring) | m/z 153 (RDA A-ring) |
| Neutral Loss | 56 Da (Isobutene) | 15 Da (Methyl) |
| Differentiation Rule | If m/z 339 loses 56 Da, it is Erythrivarone A. | If m/z 337 loses 15 Da, it is Alpinumisoflavone. |
Mechanistic Pathway Diagram
The following diagram details the specific bond cleavages that generate the diagnostic ions for Erythrivarone A.
Identification Workflow
To ensure high-confidence identification in complex Erythrina extracts, follow this decision tree.
References
-
PubChem . Compound Summary: Dihydroalpinumisoflavone (Erythrivarone A). Retrieved from [Link]
-
KNApSAcK Family Database . Metabolite Information: Erythrivarone B and related isoflavones. Retrieved from [Link][5]
-
RSC Publishing . Cudrania tricuspidata: an updated review on ethnomedicine, phytochemistry and pharmacology. (Contains data on Erythrivarone A occurrence).[6][7][2][3][4][8][9][10] Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. KNApSAcK Metabolite Information - C00019378 [knapsackfamily.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. scispace.com [scispace.com]
- 9. PCIDB [genome.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Dihydroalpinumisoflavone vs. Alpinumisoflavone: A Comparative Analysis of Structure and Function
This guide will, therefore, extrapolate the potential structural and functional differences based on established principles of isoflavonoid chemistry and biology. We will explore how the saturation of a critical double bond in the C-ring of the isoflavone scaffold could impact its physicochemical properties and, consequently, its pharmacological profile. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of isoflavonoids.
The Parent Compound: Alpinumisoflavone (AIF)
Alpinumisoflavone is a prenylated pyranoisoflavone found in various plants, including those from the Millettia and Cudrania genera.[1] It is recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and estrogenic or antiestrogenic properties.[2][3] The presence of the prenyl group enhances its lipophilicity, which is believed to contribute to its increased affinity for cell membranes and overall enhanced biological effects compared to non-prenylated isoflavones.[2]
Structural Elucidation: The Core Distinction
The fundamental structural difference between Alpinumisoflavone and its dihydro derivative lies in the C-ring of the isoflavone core. Alpinumisoflavone possesses a double bond between the C2 and C3 positions, a characteristic feature of isoflavones. In Dihydroalpinumisoflavone, this bond is saturated, resulting in an isoflavan structure. This seemingly minor change from a double to a single bond has significant stereochemical and conformational implications.
The C2-C3 double bond in Alpinumisoflavone contributes to a more planar and rigid structure of the C-ring. In contrast, the saturation of this bond in Dihydroalpinumisoflavone introduces a chiral center at C3 and allows for greater conformational flexibility. This alteration in three-dimensional shape can dramatically influence how the molecule interacts with biological targets such as enzymes and receptors.
Caption: Chemical structures of Alpinumisoflavone (AIF) and the hypothetical Dihydroalpinumisoflavone (DAIF).
Biosynthesis: A Divergence in the Pathway
The biosynthesis of isoflavones is an extension of the general flavonoid pathway.[4] The key step is the conversion of a flavanone intermediate to a 2-hydroxyisoflavanone, which is then dehydrated to form the isoflavone with the characteristic C2-C3 double bond.
The formation of a dihydroisoflavone (isoflavan) would likely involve a subsequent reduction step where the C2-C3 double bond of the isoflavone is saturated. This could be enzymatically mediated by a reductase.
Caption: Hypothetical biosynthetic divergence for Alpinumisoflavone and Dihydroalpinumisoflavone.
Comparative Functional Analysis
The structural differences between AIF and DAIF are predicted to have a cascading effect on their biological functions.
Antioxidant Activity
The antioxidant potential of flavonoids is influenced by the arrangement of hydroxyl groups and the overall electronic configuration. The C2-C3 double bond in flavonoids can participate in electron delocalization, which can affect the stability of the resulting radical after hydrogen donation. However, its influence is not always straightforward. Some studies suggest that for certain flavonoids, the absence of this double bond (as in flavanones) does not necessarily diminish, and can even enhance, antiradical activity, particularly in polar environments.[5]
Table 1: Predicted Comparative Antioxidant Potential
| Property | Alpinumisoflavone (AIF) | Dihydroalpinumisoflavone (DAIF) - Inferred | Rationale for Difference |
| Radical Scavenging | Documented antioxidant activity.[2] | Potentially retained or slightly altered activity. | The overall antioxidant capacity is heavily influenced by the phenolic hydroxyl groups. The effect of the C2-C3 bond saturation on this activity is context-dependent on the specific radical and the polarity of the environment.[5] |
| Electron Delocalization | Enhanced due to the C2-C3 double bond. | Reduced planarity may alter electron delocalization across the molecule. | Saturation of the C2-C3 bond disrupts the conjugated system extending from the B-ring through the C-ring. |
Estrogenic and Receptor Binding Activity
Isoflavones are well-known phytoestrogens, with their biological effects often attributed to their structural similarity to 17β-estradiol, allowing them to bind to estrogen receptors (ERα and ERβ).[4][6] The planarity and geometry of the molecule are crucial for effective receptor binding. The more rigid, planar structure of AIF, conferred by the C2-C3 double bond, may favor a conformation that fits the ligand-binding pocket of estrogen receptors.
The increased flexibility of DAIF due to the saturated C2-C3 bond could lead to a less optimal orientation within the receptor, potentially reducing its binding affinity and, consequently, its estrogenic or antiestrogenic activity.
Anticancer and Anti-inflammatory Potential
Alpinumisoflavone has demonstrated cytotoxic activity against various cancer cell lines and exhibits anti-inflammatory properties.[2][7] These activities are often linked to its ability to modulate signaling pathways and interact with specific enzymes. The altered three-dimensional shape of DAIF would likely lead to different binding affinities for protein targets, which could either diminish or, in some cases, enhance its activity against specific targets. Without experimental data, the net effect on its anticancer and anti-inflammatory potential remains speculative but is anticipated to be different from that of AIF.
Experimental Workflow: Comparative Antioxidant Capacity Assessment
To empirically determine the functional differences in antioxidant potential, a series of in vitro assays can be employed. The following workflow outlines a robust approach to compare the radical scavenging activities of AIF and DAIF.
Caption: Experimental workflow for comparing the antioxidant activities of AIF and DAIF.
Conclusion
The primary structural difference between Alpinumisoflavone and Dihydroalpinumisoflavone is the saturation of the C2-C3 double bond in the C-ring, which transforms the isoflavone into an isoflavan. This modification is predicted to have significant functional consequences:
-
Structural Impact: Leads to a less planar, more flexible three-dimensional structure in Dihydroalpinumisoflavone.
-
Functional Implications:
-
Antioxidant Activity: The effect on radical scavenging is likely, though its direction (increase or decrease) would depend on the specific assay conditions.
-
Receptor Binding: The altered conformation of Dihydroalpinumisoflavone may reduce its binding affinity to targets like estrogen receptors, potentially modulating its phytoestrogenic effects.
-
Overall Bioactivity: The changes in shape and flexibility are expected to alter its interactions with various biological targets, leading to a different pharmacological profile compared to Alpinumisoflavone.
-
Further research, including the chemical synthesis of Dihydroalpinumisoflavone and subsequent comparative biological evaluations, is necessary to validate these structure-based predictions. Such studies would provide valuable insights into the nuanced structure-activity relationships of prenylated isoflavonoids and could guide the development of novel therapeutic agents.
References
-
Stewart, M., Bartholomew, B., Currie, F., Abbiw, D.K., Latif, Z., Sarker, S.D., & Nash, R.J. (2000). Pyranoisoflavones from Rinorea welwitschii. Fitoterapia, 71(5), 595–597. Available at: [Link]
-
Ateba, S. B., Mvondo, M. A., Djiogue, S., Zingué, S., Krenn, L., & Njamen, D. (2019). A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid. Frontiers in Pharmacology, 10, 952. Available at: [Link]
-
Petrović, M., Boroja, T., & Mišić, D. (2017). Isoflavonoids – an overview of their biological activities and potential health benefits. Journal of the Serbian Chemical Society, 82(1), 1-17. Available at: [Link]
-
Chen, L., Chen, R., & Chen, D. (2019). The influence of C2C3 double bond on the antiradical activity of flavonoid: Different mechanisms analysis. Phytochemistry, 157, 1-7. Available at: [Link]
-
Vitale, D. C., & Piazza, C. (2012). Isoflavones: Estrogenic activity, biological effect and bioavailability. European Journal of Drug Metabolism and Pharmacokinetics, 37(4), 209-223. Available at: [Link]
-
Ateba, S. B., Mvondo, M. A., Djiogue, S., Zingué, S., Krenn, L., & Njamen, D. (2019). A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid. Frontiers in Pharmacology, 10, 952. Available at: [Link]
-
Chen, L., Chen, R., & Chen, D. (2019). The influence of C2C3 double bond on the antiradical activity of flavonoid: Different mechanisms analysis. PubMed, 30342314. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of isoflavone, genistein, alpinumisoflavone, and some of its derivatives. ResearchGate. Available at: [Link]
-
Vitale, D. C., & Piazza, C. (2012). Isoflavones: Estrogenic activity, biological effect and bioavailability. ResearchGate. Available at: [Link]
-
Ateba, S. B., Mvondo, M. A., Djiogue, S., Zingué, S., Krenn, L., & Njamen, D. (2019). A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid. PubMed, 31551770. Available at: [Link]
-
PubChem. (n.d.). Alpinumisoflavone. National Center for Biotechnology Information. Available at: [Link]
-
Macias-Perez, L., et al. (2021). Alpinumisoflavone against cancer pro-angiogenic targets: In silico, In vitro, and In ovo evaluation. PLoS ONE, 16(9), e0257401. Available at: [Link]
Sources
- 1. Alpinumisoflavone - Wikipedia [en.wikipedia.org]
- 2. A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of C2C3 double bond on the antiradical activity of flavonoid: Different mechanisms analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alpinumisoflavone against cancer pro-angiogenic targets: In silico, In vitro, and In ovo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroalpinumisoflavone; Erythrivarone A proper disposal procedures
Topic: Dihydroalpinumisoflavone & Erythrivarone A: Proper Disposal Procedures Content Type: Technical Standard Operating Procedure (SOP) Audience: Researchers, Laboratory Managers, and EHS Officers
Executive Directive: Bioactive Containment
From the Desk of the Senior Application Scientist:
In drug discovery, we often treat phytochemical standards like Dihydroalpinumisoflavone and Erythrivarone A as benign "plant extracts." This is a procedural error. These compounds are prenylated isoflavonoids with potent biological activities—specifically estrogenic modulation and cytotoxicity.
The Core Directive is simple: These are not drain-safe. They must be managed as High-Hazard Bioactive Organic Waste .
The following guide replaces generic "organic waste" advice with a targeted protocol designed to prevent environmental leaching and endocrine disruption in downstream water systems.
Chemical Identification & Hazard Profile
Before disposal, verify the identity of your waste stream.[1] These compounds are lipophilic and stable, meaning they persist in the environment if not thermally destroyed.
| Compound | CAS No.[2][3][4][5] (Common) | Formula | Molecular Weight | Critical Hazard |
| Dihydroalpinumisoflavone | 27762-87-4 | 406.47 g/mol | Bioactive (Estrogenic), Aquatic Toxicity | |
| Erythrivarone A | 63908-32-5 | 422.47 g/mol | Bioactive (Cytotoxic), Unknown Chronic Toxicity |
Causality of Protocol: Because these compounds are prenylated (containing hydrophobic isoprene side chains), they resist hydrolysis in standard water treatment plants. Therefore, High-Temperature Incineration is the only validated method to break the polyphenolic core and prevent bio-accumulation.
Waste Segregation Logic (Decision Tree)
Effective disposal starts at the bench. Use this logic flow to determine the correct waste stream for your samples.
Figure 1: Decision matrix for segregating isoflavonoid waste based on solvent carrier.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Standards & Residues)
Applicability: Expired vials, weighing boats, contaminated gloves, and dry residues.
-
Containment: Place the vial/debris into a clear polyethylene bag (secondary containment).
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: "Dihydroalpinumisoflavone (Solid)"
-
Hazard Checkbox: Toxic / Irritant.
-
-
Consolidation: Deposit into the lab’s Solid Biohazardous/Chemical Waste Drum .
-
Destruction: This stream must be sent for Incineration (Rotary Kiln) at >850°C.
Protocol B: Liquid Waste (Stock Solutions in DMSO/Methanol)
Applicability: Unused stock solutions, NMR tubes, HPLC samples.
-
Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) as this may generate unknown nitrated byproducts.
-
Collection: Pour into the Non-Halogenated Organic Waste carboy (unless Chloroform was used, then use Halogenated).
-
Rinsing: Triple rinse the original container with Methanol. Add rinsate to the waste carboy.
-
Destruction: Fuel blending or incineration.[6]
Protocol C: Aqueous Waste (Cell Culture Media/Buffers)
Applicability: Media containing trace concentrations (µM range).
Critical Warning: Do not bleach. Bleach oxidation of polyphenols is complex and may not fully deactivate the biological pharmacophore.
-
Absorption: If volume is <500mL, add absorbent material (vermiculite or polymer beads) to the liquid until solidified.
-
Disposal: Treat the solidified mixture as Protocol A (Solid Waste) .
-
High Volume: If >500mL, collect in a dedicated carboy labeled "Aqueous Waste with Trace Bioactives" for off-site treatment.
Emergency Response: Spill Procedures
In the event of a breakage of a pure standard (mg to g scale), immediate containment is required to prevent aerosolization.
Figure 2: Step-by-step workflow for managing dry powder or liquid spills of phytochemical standards.
Spill Cleanup Steps:
-
Isolate: Mark a 3-meter radius around the spill.
-
PPE: Wear double nitrile gloves. If powder is visible airborne, use an N95 or P100 respirator to prevent inhalation of bioactive dust.
-
Wet Wiping: Do not dry sweep. Cover the spill with a paper towel dampened with Ethanol (70%) . The ethanol increases solubility and helps lift the lipophilic compound off the surface.
-
Final Clean: Wash the surface with soap and water after the ethanol wipe is removed.
Regulatory & Compliance Context (RCRA)
While Dihydroalpinumisoflavone and Erythrivarone A are not explicitly listed on the EPA's P-List (Acutely Toxic) or U-List (Toxic), they fall under the "Characteristic of Toxicity" and "Generator Knowledge" clauses of the Resource Conservation and Recovery Act (RCRA).
-
Waste Classification: Non-Regulated Organic Waste (unless mixed with F-listed solvents).
-
Best Practice: Treat as RCRA Hazardous due to bioactive toxicity.
-
EPA Waste Code Assignment:
-
If pure: Not applicable (use "Non-Regulated Chemical").
-
If in Methanol: F003 (Ignitable Spent Solvent).
-
If in DMSO: None (but combustible).
-
Self-Validating System: Always verify your waste manifest against the solvent carrier. The solvent usually dictates the legal waste code, while the solute (the isoflavone) dictates the safety precaution (Bioactive).
References
-
U.S. Environmental Protection Agency (EPA). (2024).[7] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[8] Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
-
PubChem. (2024). Dihydroalpinumisoflavone Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. essex.ac.uk [essex.ac.uk]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. toolkit.pops.int [toolkit.pops.int]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling Dihydroalpinumisoflavone; Erythrivarone A
Executive Hazard Profile: The "Unknown" Risk
Dihydroalpinumisoflavone (CAS: 525-82-6 / related isomers) and Erythrivarone A are prenylated isoflavonoids derived from Erythrina species. While often investigated for antimicrobial and anti-osteoporotic properties, they possess specific structural characteristics that dictate rigorous safety protocols beyond standard laboratory reagents.
Scientific Rationale for Elevated Safety (The "Why")
-
Enhanced Lipophilicity (Prenylation): Both compounds feature prenyl (isoprenoid) side chains. Unlike hydrophilic flavonoids, prenylation significantly increases lipophilicity, facilitating rapid passive diffusion across cell membranes and the blood-brain barrier. Risk: Dermal absorption is faster and more complete than with non-prenylated isoflavones.
-
Endocrine Modulation Potential: As isoflavonoids, these compounds are structural analogs of 17
-estradiol. They are classified as Phytoestrogens/SERMs (Selective Estrogen Receptor Modulators) . Even without specific LD50 data, they must be handled as Potential Reproductive Toxins . -
Source-Derived Risk: Erythrina species are known to produce curare-like alkaloids (e.g., erythrinaline). While high-purity isolates (>98%) are devoid of alkaloids, trace contamination in lower-grade research fractions remains a theoretical risk, necessitating precautions against neurotoxicity.
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on "standard" lab PPE. The high biological activity and unknown chronic toxicity of these specific isolates require a Barrier-First Approach .
| PPE Component | Specification | Scientific Justification |
| Respiratory | N95 (Minimum) or P100 | Powder Aerosolization: These compounds are dry, electrostatic powders. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism. Note: If handling >50mg, use a Powered Air Purifying Respirator (PAPR) or work strictly inside a Biosafety Cabinet. |
| Hand Protection | Double Nitrile Gloves (min 0.11mm thickness) | Solvent Permeability: These compounds are typically dissolved in DMSO or Methanol. DMSO is a penetrant carrier that will transport dissolved isoflavones through single latex gloves and skin. Protocol: Inspect outer glove every 30 mins for degradation by solvent. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Mucosal Absorption: Standard safety glasses do not seal against floating micro-particulates or splashes. Ocular absorption of bioactive organics is rapid. |
| Body Protection | Tyvek® Lab Coat (Closed Front) | Particulate Retention: Cotton coats trap powders in the weave, creating a secondary exposure source in the laundry. Disposable Tyvek prevents cross-contamination. |
Operational Workflow: From Storage to Solution
The following workflow enforces a "Chain of Custody" for the chemical to prevent environmental contamination.
Diagram 1: Safe Handling Lifecycle
Caption: Logical flow for handling prenylated isoflavonoids, emphasizing containment during the critical solubilization phase.
Detailed Protocol Steps
-
Thermal Equilibration (Critical Step):
-
Action: Remove the vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.
-
Reasoning: Opening a cold vial causes moisture condensation. Water hydrolyzes certain flavonoids and causes the powder to clump, making weighing inaccurate and increasing the risk of "flicking" particles into the air during spatula manipulation.
-
-
Weighing & Solubilization:
-
Environment:[1][2][3][4] Must be performed in a Chemical Fume Hood or Class II Biosafety Cabinet .
-
Technique: Use an anti-static gun on the vial and spatula. Prenylated flavonoids are highly electrostatic.
-
Solvent: Dissolve primarily in 100% DMSO (Dimethyl sulfoxide).
-
Safety Note: Once dissolved in DMSO, the compound is transdermal . If a drop falls on your glove, change the glove immediately. Do not wait.
-
Emergency Response & Exposure Management
In the event of exposure, immediate action focuses on reducing absorption.[4] Because these are lipophilic, water alone is often insufficient for skin decontamination.
Diagram 2: Exposure Decision Logic
Caption: Triage protocol for exposure events. Note the specific requirement for soap/PEG over water alone for lipophilic compounds.
[3][5] Critical Medical Note: Do NOT use ethanol or methanol to wash skin. While these dissolve the compound, they also strip the skin's lipid barrier and vasodilate capillaries, potentially increasing systemic absorption. Use mild soap and copious water.
Waste Disposal & Deactivation[1]
Do not dispose of Dihydroalpinumisoflavone or Erythrivarone A down the drain. Their biological stability and potential endocrine activity pose environmental risks.
| Waste Stream | Handling Procedure |
| Solid Waste | Vials, weigh boats, and contaminated gloves must be placed in a sealed biohazard bag or hazardous chemical waste drum labeled "Toxic Organic Solid." |
| Liquid Waste | Collect DMSO/Methanol solutions in a dedicated "Halogen-Free Organic" waste container. |
| Final Destruction | High-Temperature Incineration is the only validated method to destroy the prenylated isoflavone skeleton completely. |
References
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication.[6] Standard Number 1910.1200.[6][7][8]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Dihydroalpinumisoflavone. (General Isoflavonoid Structure/Activity).[9]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.
-
Botanic Gardens Conservation International. Erythrina variegata Phytochemistry and Toxicity Profiles. (Context on source genus alkaloids vs. flavonoids).
Sources
- 1. saffronchemicals.com [saffronchemicals.com]
- 2. jetir.org [jetir.org]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. ethz.ch [ethz.ch]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
